molecular formula C9H7BFNO2 B567489 8-Fluoroquinoline-7-boronic acid CAS No. 1217500-71-4

8-Fluoroquinoline-7-boronic acid

Cat. No.: B567489
CAS No.: 1217500-71-4
M. Wt: 190.968
InChI Key: UYVBZWJQHLQPII-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-7-boronic acid is a valuable boronic acid derivative that serves as a versatile building block in medicinal chemistry and chemical biology research. Its primary research application lies in its use as a key precursor for the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are instrumental in creating novel biaryl structures for drug discovery. Furthermore, the structural motif of quinolineboronic acids is of significant interest in the development of fluorescent probes. Related compounds, such as 8-quinolineboronic acid, have been documented as highly effective fluorescent probes for detecting carbohydrates, showing large fluorescence intensity changes upon binding in aqueous solution at physiological pH . This suggests potential research applications for this compound in developing new diagnostic sensors or assay systems. The incorporation of a fluorine atom at the 8-position of the quinoline ring is a common strategy in antibiotic development to enhance antibacterial activity and broaden the spectrum, as seen in advanced fluoroquinolone antibiotics . Researchers are also exploring boron-containing fluoroquinolone derivatives, which have demonstrated potent in vitro and in vivo antibacterial activity against resistant pathogens like Staphylococcus aureus . As such, this compound provides researchers with a critical synthon for constructing novel compounds aimed at investigating new therapeutic agents and addressing the global challenge of antibacterial resistance.

Properties

IUPAC Name

(8-fluoroquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVBZWJQHLQPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675123
Record name (8-Fluoroquinolin-7-yl)boronic acid
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Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-71-4
Record name B-(8-Fluoro-7-quinolinyl)boronic acid
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Record name (8-Fluoroquinolin-7-yl)boronic acid
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Record name 8-Fluoroquinoline-7-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental applications, and significance of 8-Fluoroquinoline-7-boronic acid as a key building block in modern medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound valued for its utility in synthetic chemistry. The presence of the fluoroquinoline scaffold, a privileged structure in drug discovery, combined with the versatile reactivity of the boronic acid moiety, makes it a significant reagent for constructing complex molecular architectures.

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that some values are predicted based on computational models due to limited experimental data in publicly available literature.

PropertyValueSource(s)
CAS Number 1217500-71-4[1]
Molecular Formula C₉H₇BFNO₂[1][2]
Molecular Weight 190.97 g/mol (often cited as 191.0 g/mol )[1][3]
Appearance Solid (often white, beige, or pale yellow)[4]
Melting Point 72 - 74 °C / 161.6 - 165.2 °F[4]
Boiling Point 267 °C / 512.6 °F @ 752 mmHg[4]
pKa Predicted: 6.71 - 7.16[5][6]
Solubility No specific data available; generally, boronic acids have limited solubility in water and better solubility in organic solvents.[7][8]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from light.[4]
Structural Information

The structure of this compound features a quinoline ring system substituted with a fluorine atom at position 8 and a boronic acid group at position 7.

Caption: 2D structure of this compound.

Reactivity and Applications in Drug Discovery

Boronic acids are exceptionally versatile reagents in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions.[9] Their stability, low toxicity, and the ease of preparation make them ideal building blocks in drug development.[10][11] The boronic acid functional group serves as a precursor for generating carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[9]

The Suzuki-Miyaura Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction.[12][13] This reaction forges a new carbon-carbon bond between the quinoline core (at position 7) and various aryl, heteroaryl, or vinyl halides/triflates. This capability is crucial for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[9] The fluorine atom at position 8 can enhance key pharmaceutical properties such as metabolic stability and binding affinity.[9]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[10]

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R-Pd(II)L₂-X Pd0:e->PdII_RX:w + Ar'-X Pd0->PdII_RX label_ox Oxidative Addition Pd0->label_ox PdII_R_R R-Pd(II)L₂-R' PdII_RX:n->PdII_R_R:s + [Ar-B(OH)₃]⁻ PdII_RX->PdII_R_R label_trans Transmetalation PdII_RX->label_trans Transmetal Transmetalation PdII_R_R:w->Pd0:e - Ar-Ar' Product Ar-Ar' (Coupled Product) PdII_R_R->Product label_red Reductive Elimination PdII_R_R->label_red RedElim Reductive Elimination RX Ar'-X (Aryl Halide) Boronic Ar-B(OH)₂ (Boronic Acid) + Base Boronic->PdII_RX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific protocols for this compound are proprietary or found within specific patent literature, general methodologies for the synthesis of aryl boronic acids and their use in Suzuki-Miyaura coupling are well-established.

General Synthesis of Aryl Boronic Acids

A common method for synthesizing aryl boronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[11]

Synthesis_Workflow start Aryl Halide (Ar-X) step1 Formation of Organometallic Reagent (e.g., Grignard or Organolithium) start->step1 intermediate Ar-MgX or Ar-Li step1->intermediate reagent1 Mg or n-BuLi reagent1->step1 step2 Reaction with Borate Ester intermediate->step2 intermediate2 Boronate Ester Intermediate Ar-B(OR)₂ step2->intermediate2 reagent2 B(OR)₃ (e.g., Trimethyl borate) reagent2->step2 step3 Acidic Hydrolysis intermediate2->step3 end Aryl Boronic Acid (Ar-B(OH)₂) step3->end reagent3 Aqueous Acid (e.g., HCl) reagent3->step3

Caption: General workflow for the synthesis of aryl boronic acids.

Methodology:

  • Formation of Organometallic Reagent: The starting aryl halide (e.g., 7-bromo-8-fluoroquinoline) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled (typically to -78 °C for organolithium formation or 0 °C for Grignard).

  • A strong base like n-butyllithium (for lithium-halogen exchange) or magnesium turnings (for Grignard reagent formation) is added slowly.[11] The reaction is stirred until the formation of the organometallic species is complete.

  • Reaction with Borate Ester: A trialkyl borate, such as trimethyl borate, is added dropwise at low temperature.[5]

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl).

  • Workup and Purification: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final aryl boronic acid.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Methodology:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst/ligand.

  • The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Degassed solvent(s) are added via syringe.

  • Reaction Conditions: The mixture is heated (typically between 80-120 °C) with vigorous stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound and related compounds require careful handling in a laboratory setting.

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14] It can be harmful if swallowed, in contact with skin, or if inhaled.[15] Some safety data sheets also indicate it is very toxic to aquatic life with long-lasting effects.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Boronic acids can be unstable and may dehydrate to form cyclic boroxine trimers, which can complicate reaction stoichiometry.[16]

References

Synthesis of 8-Fluoroquinoline-7-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic routes for 8-fluoroquinoline-7-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis protocol for this specific compound, this document outlines plausible and robust synthetic strategies based on established and widely-used methodologies in organic chemistry. Detailed experimental protocols for the synthesis of a key precursor, 7-bromo-8-fluoroquinoline, and its subsequent conversion to the target boronic acid via two distinct and effective methods—lithium-halogen exchange and Miyaura borylation—are presented. Quantitative data is summarized in tabular format for clarity, and logical workflows are illustrated using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel quinoline derivatives.

Introduction

Quinoline boronic acids are versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a fluorine atom at the 8-position of the quinoline scaffold can significantly modulate the physicochemical and biological properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to protein targets. This compound is therefore a highly desirable, yet not readily accessible, building block for the development of new pharmaceuticals and functional materials.

This guide details proposed synthetic pathways to address the current lack of a published, step-by-step procedure for the synthesis of this compound. The proposed routes are founded on well-documented and reliable chemical transformations, ensuring a high probability of success for the experienced synthetic chemist.

Proposed Synthetic Pathways

The synthesis of this compound can be logically divided into two key stages:

  • Synthesis of a 7-halo-8-fluoroquinoline precursor: This guide focuses on the preparation of 7-bromo-8-fluoroquinoline, a commercially available but often high-cost intermediate. A plausible synthesis from more accessible starting materials is presented.

  • Conversion of the halo-quinoline to the boronic acid: Two powerful and complementary methods are detailed for this transformation.

The overall proposed synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_borylation Borylation 2-Fluoro-3-bromoaniline 2-Fluoro-3-bromoaniline 7-Bromo-8-fluoroquinoline 7-Bromo-8-fluoroquinoline 2-Fluoro-3-bromoaniline->7-Bromo-8-fluoroquinoline Gould-Jacobs Reaction 8-Fluoroquinoline-7-boronic_acid 8-Fluoroquinoline-7-boronic_acid 7-Bromo-8-fluoroquinoline->8-Fluoroquinoline-7-boronic_acid Lithiation / Miyaura Borylation Precursor_Synthesis 2-Fluoro-3-bromoaniline 2-Fluoro-3-bromoaniline Intermediate Ethyl 3-((3-bromo-2-fluorophenyl)amino)acrylate 2-Fluoro-3-bromoaniline->Intermediate DEM Diethyl (ethoxymethylene)malonate DEM->Intermediate Cyclization High Temperature Cyclization Intermediate->Cyclization Product 7-Bromo-8-fluoroquinolin-4-ol Cyclization->Product Chlorination POCl₃ Product->Chlorination Final_Precursor 7-Bromo-4-chloro-8-fluoroquinoline Chlorination->Final_Precursor Reduction H₂, Pd/C Final_Precursor->Reduction Target_Precursor 7-Bromo-8-fluoroquinoline Reduction->Target_Precursor Lithiation_Route Precursor 7-Bromo-8-fluoroquinoline Product This compound Precursor->Product Lithium-Halogen Exchange Reagents 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ Reagents->Product Miyaura_Borylation Precursor 7-Bromo-8-fluoroquinoline Intermediate 8-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Precursor->Intermediate Miyaura Borylation Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) Reagents->Intermediate Deprotection Acidic Hydrolysis Intermediate->Deprotection Product This compound Deprotection->Product

An In-Depth Technical Guide to 8-Fluoroquinoline-7-boronic acid (CAS Number: 1217500-71-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a fluorinated quinoline derivative containing a boronic acid functional group. This unique combination of moieties makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

PropertyValueSource
CAS Number 1217500-71-4[1][2]
Molecular Formula C₉H₇BFNO₂[3][4][5]
Molecular Weight 190.97 g/mol [4]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Conditions Storage at -4°C (1-2 weeks), longer storage period at -20°C (1-2 years)[6]

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear protective glasses, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Avoid contact with skin and eyes.[6][7] Do not breathe dust.[7] Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

Known Hazards of Similar Compounds:

  • Quinoline Boronic Acids: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[7]

  • General Boronic Acids: May cause respiratory irritation.[7]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of aryl boronic acids is a well-established field in organic chemistry. Common methods for the synthesis of similar compounds are outlined below. These general procedures can serve as a starting point for the development of a specific synthesis protocol for this compound.

General Synthetic Strategies for Aryl Boronic Acids:

  • Lithiation/Grignard Formation followed by Borylation: This is a classic and widely used method. It involves the reaction of an aryl halide (e.g., 7-bromo-8-fluoroquinoline) with an organolithium reagent (like n-butyllithium) or magnesium metal to form an organometallic intermediate. This intermediate is then quenched with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the boronic acid.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the boronic acid.

Below is a generalized workflow for the synthesis of an aryl boronic acid, which could be adapted for this compound.

G cluster_0 Method 1: Lithiation/Grignard A Aryl Halide (e.g., 7-bromo-8-fluoroquinoline) D Organometallic Intermediate A->D Reaction with B Organometallic Reagent (e.g., n-BuLi or Mg) B->D C Trialkyl Borate (e.g., B(OiPr)₃) E Boronate Ester Intermediate C->E D->E Quench with G This compound E->G Hydrolysis F Acidic Workup F->G

Figure 1. Generalized workflow for the synthesis of aryl boronic acids.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules with potential therapeutic applications.[8][9] The fluoroquinolone scaffold is a well-known pharmacophore present in many antibacterial drugs, and recent research has also highlighted its potential as an anticancer agent.[10][11][12]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like this compound) with an organic halide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a halo-heterocycle with a boronic acid is as follows:

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is added.

  • Reaction Conditions: The reaction mixture is heated (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified using techniques such as column chromatography to yield the desired coupled product.

G A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Halide B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating F->G H Work-up & Purification G->H I Coupled Product H->I

Figure 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Potential Therapeutic Applications

Derivatives of fluoroquinolones have been extensively studied for their biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

  • Antibacterial Activity: Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][14] Modifications at the C-7 and C-8 positions of the quinoline ring can significantly influence the antibacterial spectrum and potency.[13] It is plausible that derivatives of this compound could exhibit antibacterial properties.

  • Anticancer Activity: Several studies have demonstrated the potential of fluoroquinolone derivatives as anticancer agents.[10][11][12] The proposed mechanism of action often involves the inhibition of human topoisomerase II, similar to some established chemotherapeutic drugs.[10] The structural modifications at the C-7 position of the quinolone ring are crucial for this activity. Therefore, this compound serves as a key starting material for the synthesis of novel compounds with potential antiproliferative effects.

While no specific biological data for derivatives of this compound have been found in the reviewed literature, the known activities of related compounds suggest that this is a promising area for further research.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound or its immediate derivatives in specific signaling pathways. However, based on the known mechanisms of action of fluoroquinolones, potential downstream effects can be hypothesized.

For instance, in cancer cells, the inhibition of topoisomerase II by fluoroquinolone derivatives leads to DNA damage, which can trigger cell cycle arrest and apoptosis. This would involve the activation of DNA damage response pathways, potentially involving proteins such as ATM, ATR, and p53.

G A Fluoroquinolone Derivative B Topoisomerase II A->B Inhibition C DNA Damage B->C Leads to F DNA Damage Response (e.g., ATM/ATR, p53) C->F Activates D Cell Cycle Arrest E Apoptosis F->D F->E

Figure 3. Hypothesized signaling pathway for anticancer activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. While specific experimental data for this compound are limited in the public domain, the known biological activities of the fluoroquinolone scaffold highlight the potential of its derivatives as both antibacterial and anticancer agents. Further research into the synthesis, reactivity, and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into its synthesis and common applications, and discusses the biological significance of the broader fluoroquinolone class of compounds to which it belongs.

Core Physicochemical Properties

This compound is a stable, solid compound with the chemical formula C₉H₇BFNO₂.[1] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Weight 190.97 g/mol [2]
Monoisotopic Mass 191.05539 Da[1]
Chemical Formula C₉H₇BFNO₂[1][2]
CAS Number 1217500-71-4
InChI Key UYVBZWJQHLQPII-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Chemical Applications

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available building blocks.[4][5] In this context, the boronic acid functional group of this compound allows for its coupling with a wide range of organic halides or triflates.

A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, This compound, and Base in Solvent B Degas the reaction mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D E Cool to Room Temperature D->E F Quench the reaction E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I Characterize the Product H->I

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is as follows:

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R¹-X) R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)-R2(L2)->R1-R2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance of the Fluoroquinolone Scaffold

This compound belongs to the fluoroquinolone class of compounds, which are renowned for their broad-spectrum antibacterial activity.[8] The core mechanism of action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]

While specific biological activity data for this compound is not extensively documented, the fluoroquinolone scaffold is a subject of intense research in drug discovery. Modifications to the core structure have led to the development of potent antibacterial and, more recently, anticancer agents.

Antibacterial Activity of Fluoroquinolone Derivatives

The antibacterial efficacy of fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10][11] The table below presents representative MIC values for ciprofloxacin, a widely used fluoroquinolone, against common bacterial pathogens.

Bacterial StrainCiprofloxacin MIC (μg/mL)
Staphylococcus aureus0.25 - 2
Escherichia coli0.008 - 0.5
Klebsiella pneumoniae0.015 - 1
Pseudomonas aeruginosa0.12 - 4

Table 2: Representative Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin. (Note: These are general ranges, and specific values can vary depending on the bacterial strain and testing conditions.)

Anticancer Potential of Fluoroquinolone Derivatives

Recent research has explored the potential of fluoroquinolone derivatives as anticancer agents. The proposed mechanism of action often involves the inhibition of human topoisomerase II, an enzyme critical for cell division. The cytotoxic effects of these compounds are typically evaluated using the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug that is required for 50% inhibition in vitro.

The following table summarizes the IC₅₀ values for some recently developed fluoroquinolone derivatives against various cancer cell lines. It is important to note that these are not derivatives of this compound itself, but they illustrate the therapeutic potential of the broader fluoroquinolone class.

Compound TypeCancer Cell LineIC₅₀ (µM)
Ciprofloxacin-Thiadiazole HybridHuman Hepatocellular Carcinoma (Huh-7)25.75
Norfloxacin DerivativeProstate Cancer (PC3)2.33
Norfloxacin DerivativeBreast Cancer (MCF-7)2.27

Table 3: Anticancer Activity of Selected Fluoroquinolone Derivatives.

The general signaling pathway for topoisomerase II inhibition leading to apoptosis is illustrated below.

TopoII_Inhibition_Pathway Topoisomerase II Inhibition Pathway Fluoroquinolone Fluoroquinolone Topoisomerase_II Topoisomerase II Fluoroquinolone->Topoisomerase_II Inhibition DNA_Cleavage_Complex Stabilized DNA Cleavage Complex Topoisomerase_II->DNA_Cleavage_Complex DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Cleavage_Complex->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Simplified pathway of apoptosis induction via Topoisomerase II inhibition.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of complex organic molecules via Suzuki-Miyaura cross-coupling. Its fluoroquinolone core suggests potential for biological activity, a characteristic that is well-established for this class of compounds. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological properties could yield promising candidates for new therapeutic agents. This guide serves as a foundational resource for researchers and professionals working with this versatile chemical entity.

References

An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid: Structural Information and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information available for 8-Fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry and materials science. This document collates known data, outlines general experimental protocols for its synthesis and characterization, and presents logical workflows for its scientific investigation.

Core Structural and Physical Data

While specific experimental data for this compound is not extensively published, the following table summarizes its fundamental properties based on available database information and predicted values.

PropertyData
Molecular Formula C₉H₇BFNO₂
Molecular Weight 190.97 g/mol
CAS Number 1217500-71-4
Appearance Predicted to be a white to off-white solid
Purity Typically available at ≥98%
Storage Conditions Sealed in a dry environment at 2-8°C

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z values for various adducts of this compound, which are crucial for its identification via mass spectrometry.[1]

AdductPredicted m/z
[M+H]⁺192.06267
[M+Na]⁺214.04461
[M-H]⁻190.04811
[M+NH₄]⁺209.08921
[M+K]⁺230.01855
[M+H-H₂O]⁺174.05265
[M+HCOO]⁻236.05359
[M+CH₃COO]⁻250.06924
[M+Na-2H]⁻212.03006
[M]⁺191.05484
[M]⁻191.05594

General Experimental Protocols

Due to the lack of a specific published synthesis protocol for this compound, a generalized method for the preparation of analogous quinoline boronic acids is described below. This protocol is based on common synthetic strategies for arylboronic acids.

Synthesis of Quinoline-7-boronic Acids via Lithiation and Borylation

This method involves the lithiation of a halogenated quinoline precursor followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

  • 7-Bromo-8-fluoroquinoline (or other suitable halogenated precursor)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-bromo-8-fluoroquinoline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate a plausible synthesis pathway and a general workflow for the structural characterization of this compound.

G cluster_start Starting Material cluster_reaction1 Lithiation cluster_intermediate Intermediate cluster_reaction2 Borylation cluster_boronate Boronate Ester cluster_reaction3 Hydrolysis cluster_product Final Product 7-Bromo-8-fluoroquinoline 7-Bromo-8-fluoroquinoline Lithium-Halogen Exchange Lithium-Halogen Exchange 7-Bromo-8-fluoroquinoline->Lithium-Halogen Exchange 7-Lithio-8-fluoroquinoline 7-Lithio-8-fluoroquinoline Lithium-Halogen Exchange->7-Lithio-8-fluoroquinoline n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C->Lithium-Halogen Exchange Reaction with Borate Ester Reaction with Borate Ester 7-Lithio-8-fluoroquinoline->Reaction with Borate Ester This compound pinacol ester This compound pinacol ester Reaction with Borate Ester->this compound pinacol ester B(O-iPr)₃, -78 °C to RT B(O-iPr)₃, -78 °C to RT B(O-iPr)₃, -78 °C to RT->Reaction with Borate Ester Acidic Workup Acidic Workup This compound pinacol ester->Acidic Workup This compound This compound Acidic Workup->this compound HCl (aq) HCl (aq) HCl (aq)->Acidic Workup

Caption: Plausible synthesis pathway for this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Spectroscopy cluster_crystallography Crystallographic Analysis cluster_data Data Analysis & Structure Elucidation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR MS MS Synthesized Compound->MS IR IR Synthesized Compound->IR Single Crystal Growth Single Crystal Growth Synthesized Compound->Single Crystal Growth H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR Structure Confirmation Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation H1_NMR->Structure Confirmation C13_NMR->Structure Confirmation F19_NMR->Structure Confirmation X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction X-ray Diffraction->Structure Confirmation

Caption: General workflow for structural characterization.

Expected Spectral Characteristics

Based on the known spectral data of analogous quinoline and arylboronic acid compounds, the following characteristics can be anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the region of 7.0-9.0 ppm. The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: Aromatic carbons will resonate in the downfield region, typically between 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the quinoline ring.

  • ¹¹B NMR: The boron atom in the boronic acid group is expected to show a signal in the range of 28-34 ppm for the trigonal planar sp² hybridized state.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.[2]

  • C=C and C=N stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.[2]

  • B-O stretch: A strong band is expected around 1350 cm⁻¹.

  • C-F stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern of fluoroquinolone derivatives often involves the loss of side chains and cleavage of the quinoline ring system. The predicted m/z values in the table above can serve as a guide for identifying the molecular ion and common adducts.[3][4]

Reactivity and Applications

Arylboronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The boronic acid moiety can also engage in reversible esterification with diols, a property exploited in the design of sensors and self-healing materials. The quinoline core is a common scaffold in pharmaceuticals, and the fluorine substituent can enhance metabolic stability and binding affinity. Therefore, this compound is a valuable intermediate for the synthesis of novel drug candidates and functional materials.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While specific experimental data for this compound is limited in the public domain, this document offers a comprehensive overview based on available information and established principles for analogous compounds. The provided general protocols and workflows serve as a practical starting point for the synthesis and characterization of this and similar molecules.

References

Navigating the Solubility Landscape of 8-Fluoroquinoline-7-boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a compound like 8-Fluoroquinoline-7-boronic acid, its solubility in organic solvents is governed by several factors:

  • "Like Dissolves Like" Principle: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound, influenced by its fluorine, nitrogen, and boronic acid functional groups, will dictate its affinity for various organic solvents.

  • Hydrogen Bonding: The boronic acid group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents (e.g., alcohols) and polar a-protic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solute-solvent interactions for dissolution to occur.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common organic solvents has not been published. However, the experimental protocols detailed in this guide can be employed to generate this crucial data. The following table is a template for presenting such data once determined.

Organic SolventChemical ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
e.g., MethanolAlcohol (Protic)25Data to be determinedData to be determinede.g., Shake-Flask
e.g., DichloromethaneChlorinated25Data to be determinedData to be determinede.g., Shake-Flask
e.g., AcetoneKetone25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Ethyl AcetateEster25Data to be determinedData to be determinede.g., Shake-Flask
e.g., TolueneAromatic Hydrocarbon25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Dimethyl SulfoxideSulfoxide (Aprotic)25Data to be determinedData to be determinede.g., Shake-Flask
e.g., N,N-DimethylformamideAmide (Aprotic)25Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocols for Solubility Determination

Several well-established methods can be used to determine the solubility of this compound. The choice of method may depend on the required throughput, accuracy, and the amount of compound available.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound.[1][2]

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[3] It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Once equilibrium is reached, allow the vial to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. Adsorption of the compound to the filter material should be considered and evaluated.[4]

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[3][4]

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Assays

Kinetic solubility measurements are often used in early drug discovery for high-throughput screening as they are faster than thermodynamic methods.[5][6] These methods typically involve dissolving the compound in a co-solvent like DMSO and then diluting it into the aqueous or organic solvent of interest.

Nephelometric Assay: This method measures the light scattering caused by precipitated particles.[5][7]

Materials and Equipment:

  • This compound stock solution in DMSO

  • Organic solvents

  • Microtiter plates

  • Nephelometer (plate reader with light scattering detection)

Procedure:

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Add the organic solvent to each well to achieve the desired final compound concentrations.

  • Mix and incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[5]

  • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.[5][7]

Direct UV Assay: This method quantifies the dissolved compound after removing any precipitate by filtration.[5]

Materials and Equipment:

  • This compound stock solution in DMSO

  • Organic solvents

  • Microtiter filter plates

  • UV-compatible collection plates

  • UV-Vis spectrophotometer (plate reader)

Procedure:

  • Prepare solutions of the compound in the organic solvent in a microtiter plate, similar to the nephelometric assay.

  • After incubation, filter the solutions through the filter plate to remove any undissolved precipitate.

  • Measure the UV absorbance of the filtrate in the collection plate at the wavelength of maximum absorbance for this compound.

  • Calculate the concentration of the dissolved compound based on a pre-established calibration curve.

Dynamic (Synthetic) Method

The dynamic method involves monitoring the dissolution of a solid in a liquid upon controlled heating.[8][9]

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a system to monitor turbidity

  • Heating/cooling circulator

Procedure:

  • Prepare a sample of known composition by accurately weighing the this compound and the organic solvent into the jacketed glass vessel.

  • Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously.

  • Continuously monitor the turbidity of the sample. The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition.[8]

  • Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental protocols for determining solubility.

G Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration in filtrate (e.g., HPLC-UV) E->F G Result: Thermodynamic Solubility F->G

Caption: Workflow for the Shake-Flask Method.

G Workflow for Kinetic Solubility Determination cluster_0 Sample Preparation cluster_1 Analysis A Prepare DMSO stock solution of the compound B Dispense stock solution into microtiter plate wells A->B C Add organic solvent to wells B->C D Incubate for a defined period (e.g., 2h) C->D E1 Nephelometric Method: Measure light scattering D->E1 E2 Direct UV Method: Filter to remove precipitate D->E2 F1 Result: Solubility Limit E1->F1 G2 Measure UV absorbance of filtrate E2->G2 H2 Result: Soluble Concentration G2->H2

Caption: Workflow for Kinetic Solubility Assays.

This technical guide provides a foundational understanding and practical methodologies for determining the solubility of this compound in organic solvents. By applying these protocols, researchers can generate the necessary data to advance their research and development activities.

References

Stability and Storage of 8-Fluoroquinoline-7-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Fluoroquinoline-7-boronic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, general knowledge of arylboronic acid chemistry, and established best practices for handling and storage.

Executive Summary

This compound is an organoboron compound that, like other arylboronic acids, is relatively stable under optimal conditions but susceptible to degradation through pathways such as protodeboronation. Proper storage is crucial to maintain its integrity and ensure the reliability of experimental results. Key recommendations include storage in a cool, dry, dark environment under an inert atmosphere. This guide outlines the factors influencing stability, recommended storage protocols, and general methodologies for assessing the stability of this and similar compounds.

Chemical Properties and Inherent Stability

This compound possesses a quinoline ring system, which imparts specific electronic properties, and a boronic acid functional group that is key to its reactivity but also a primary site of potential degradation. Arylboronic acids are generally solids with high melting points and are known to be relatively stable to air and moisture compared to many other organometallic reagents.[1] However, they are prone to degradation under certain conditions.

The primary degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process can be influenced by several factors, most notably pH.

Influence of pH

The pH of an aqueous solution plays a critical role in the stability of arylboronic acids. The boronic acid functional group exists in equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[2]

  • Acidic to Neutral pH: The trigonal form is predominant.

  • Basic pH (above the pKa, typically ~9): The equilibrium shifts towards the tetrahedral boronate species.[2]

Protodeboronation can be accelerated under both acidic and, more commonly, basic conditions.[2] The rate of this degradation is highly dependent on the specific electronic properties of the aryl group.[2]

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended, based on information for analogous compounds and general chemical principles.

ParameterRecommended ConditionRationale
Temperature 2-8°C or refrigerated.[3][4]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon).[3][5][6]Minimizes exposure to atmospheric oxygen and moisture, which can promote degradation.
Moisture Keep in a dry environment. Use of desiccants is advisable.Boronic acids can be hygroscopic or moisture-sensitive, and water can participate in degradation pathways.[5][6]
Light Protect from light. Store in an opaque container.To prevent potential photolytic degradation.
Container Tightly sealed, appropriate container (e.g., lined metal can, plastic pail).[3][4][5][6]Prevents contamination and exposure to the atmosphere.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Avoid contact with skin and eyes.[4]

  • Do not breathe dust.[4]

  • Wash hands thoroughly after handling.[8]

  • Use only in a well-ventilated area.[4]

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not publicly available, the following are general experimental protocols that can be adapted to assess its stability.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding degradation pathways.[9] These studies are typically performed as part of the development of stability-indicating analytical methods.

Typical Stress Conditions:

ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated (50-70°C).[9][10]To assess stability in acidic conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated (50-70°C).[9][10]To assess stability in basic conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.To evaluate susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 60-80°C).To determine the effect of temperature on stability.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.To assess light sensitivity.
Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common technique for separating and quantifying the parent compound and its degradation products.

  • Column: A reversed-phase column (e.g., C18) is often suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection is appropriate for quinoline-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, can be used to identify the structure of degradation products. ¹¹B NMR is especially useful for observing changes in the boron environment.

Visualizing Workflows and Pathways

The following diagrams illustrate a general workflow for a forced degradation study and the primary degradation pathway for arylboronic acids.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Degradation_Profile Degradation Profile Analysis->Degradation_Profile Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation Pathway_Elucidation Degradation Pathway Elucidation Degradation_Profile->Pathway_Elucidation

General workflow for a forced degradation study.

Protodeboronation_Pathway reactant This compound (Ar-B(OH)₂) product 8-Fluoroquinoline (Ar-H) reactant->product Protodeboronation conditions + H⁺ or OH⁻ (Acidic or Basic Conditions) conditions->reactant

Primary degradation pathway for arylboronic acids.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of the arylboronic acid class of compounds allows for the establishment of robust storage and handling procedures. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, dark, and inert environment—researchers and drug development professionals can significantly mitigate the risk of degradation and ensure the quality and reliability of this important chemical intermediate. For critical applications, it is recommended to perform in-house stability assessments using the general protocols described herein.

References

In-depth Technical Guide: 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword

8-Fluoroquinoline-7-boronic acid is a specialized chemical compound of significant interest within contemporary chemical research and pharmaceutical development. Its unique structure, combining a fluoroquinolone core with a boronic acid functional group, presents a compelling scaffold for the design of novel therapeutic agents and chemical probes. Fluoroquinolones are a well-established class of antibiotics, while boronic acids are versatile functional groups known for their ability to form reversible covalent bonds with diols, a characteristic leveraged in various sensing and therapeutic applications. The synergy of these two moieties suggests potential applications in areas such as targeted drug delivery, enzyme inhibition, and the development of advanced diagnostic tools.

This technical guide aims to provide a comprehensive overview of the available nuclear magnetic resonance (NMR) data for this compound, a critical component for its structural elucidation and characterization. However, a thorough and exhaustive search of publicly available scientific databases and literature has revealed a notable absence of experimentally determined and published 1H and 13C NMR data for this specific compound.

While NMR data for structurally related fluoroquinolones and various arylboronic acids are accessible, the specific chemical shifts and coupling constants for this compound have not been reported in the searched scientific literature or chemical supplier databases. The successful synthesis and characterization of this compound would be a valuable contribution to the field, and the subsequent publication of its NMR data would be highly beneficial for the scientific community.

Due to the unavailability of the core quantitative data, this guide will instead provide a foundational understanding of the expected NMR characteristics based on the analysis of its constituent parts and outline the standard experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The chemical structure of this compound dictates a complex and informative NMR spectrum. The following is a qualitative prediction of the key features expected in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline ring system.

  • Quinoline Ring Protons: The protons on the quinoline core will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the fluorine atom and the boronic acid group. The proton at position 2 of the quinoline ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons on the benzene ring portion of the quinoline will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons and potentially with the fluorine atom.

  • Boronic Acid Protons: The acidic protons of the B(OH)₂ group are typically broad and may exchange with residual water in the NMR solvent, often appearing as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide detailed information about the carbon framework of the molecule.

  • Quinoline Ring Carbons: The nine carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm. The carbon atom attached to the fluorine (C8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The carbon atom bonded to the boronic acid group (C7) may show a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. Other carbons in the ring will also experience smaller two- and three-bond couplings to fluorine.

  • Carbon-Boron Signal: The carbon atom directly attached to the boron atom (C7) is often difficult to observe due to the quadrupolar nature of the boron atom, which can lead to significant line broadening.

Standard Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR data for this compound, the following experimental methodologies are recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A suitable deuterated solvent that can dissolve the compound should be chosen. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. The choice of solvent can influence the chemical shifts, particularly for the acidic protons of the boronic acid.

  • Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Compound Characterization

The process of characterizing a novel compound like this compound follows a logical progression of analytical techniques.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F, 11B) Determine Connectivity Purification->NMR FTIR FTIR Spectroscopy Identify Functional Groups Purification->FTIR Data_Interpretation Spectral Interpretation & Assignment MS->Data_Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation Structure_Confirmation Final Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of a novel chemical compound.

Conclusion

While the specific ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a framework for understanding the expected spectral features and the standard methodologies for their acquisition. The synthesis and full characterization of this compound would represent a valuable addition to the chemical literature, enabling further research into its potential applications in drug discovery and materials science. Researchers who successfully synthesize this compound are strongly encouraged to publish their findings, including detailed NMR assignments, to facilitate future scientific endeavors.

Commercial Availability and Technical Profile of 8-Fluoroquinoline-7-boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 8-Fluoroquinoline-7-boronic acid, a key building block for pharmaceutical and materials science research, is commercially available from several fine chemical suppliers. This technical guide provides an in-depth overview of its availability, chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Commercial Availability

This compound, identified by CAS number 1217500-71-4, can be procured from a number of specialized chemical vendors. The compound is typically offered in research-grade purities. The following table summarizes known suppliers and their offerings.

SupplierProduct CodePurityAvailable Quantities
P212121CO-BB-5805>98.0%250 mg, 1 g[1]
CymitQuimica (Fluorochem)--Inquire
Chemenu Inc.CM205955-Inquire
BLD Pharmatech Co., Ltd.BD21570998%Inquire
AstaTech, Inc.G651610.95Inquire
ChemSceneCS-0113941-Inquire[2]

Note: Availability and product details are subject to change. Researchers are advised to contact suppliers directly for the most current information.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on its chemical structure and data for related compounds, the following properties can be expected.

PropertyValueSource
CAS Number 1217500-71-4P212121[1]
Molecular Formula C₉H₇BFNO₂PubChemLite, P212121[1]
Molecular Weight ~191.0 g/mol PubChemLite, P212121[1]
Appearance Likely a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral knowledge

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway starting from a halogenated 8-fluoroquinoline precursor.

G cluster_synthesis Plausible Synthetic Pathway start 7-Bromo-8-fluoroquinoline intermediate1 Lithiation (e.g., n-BuLi, -78°C) start->intermediate1 intermediate2 7-Lithio-8-fluoroquinoline intermediate1->intermediate2 intermediate3 Boronate Ester Intermediate intermediate2->intermediate3 Borylation reagent1 Trialkyl borate (e.g., B(OiPr)₃) reagent1->intermediate3 hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate3->hydrolysis product This compound hydrolysis->product G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (with R²-B(OR)₂⁻) pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) reductive_elimination->product

References

Applications of Quinoline Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline boronic acids are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the quinoline scaffold, a bicyclic aromatic system containing a nitrogen atom, combined with the versatile reactivity of the boronic acid moiety, make these compounds valuable building blocks for the synthesis of novel therapeutic agents.[1][2] The boronic acid group, with its empty p-orbital, can form reversible covalent bonds with diols, a key interaction exploited in various biological applications, including enzyme inhibition and sensing.[3][4] This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and experimental protocols related to quinoline boronic acids in medicinal chemistry.

Synthesis of Quinoline Boronic Acids

The synthesis of quinoline boronic acids can be achieved through several methods. A common approach involves the reaction of a haloquinoline with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (Miyaura borylation).[5][6] Another versatile method is the lithiation of a bromoquinoline followed by quenching with a trialkyl borate.[7] Furthermore, multicomponent reactions like the Povarov/Doebner reaction offer an efficient route to construct the quinoline core, which can then be functionalized with a boronic acid group.[8][9]

Experimental Protocols

This protocol describes the synthesis of quinoline-3-boronic acid via a lithium-halogen exchange reaction followed by borylation.

Materials:

  • 3-Bromoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (2M solution in hexane)

  • 2M Hydrochloric acid (HCl)

  • 2M Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-necked round-bottomed flask

  • Dropping funnel

  • Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Under a nitrogen atmosphere, dissolve 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) in anhydrous THF (100 mL) in a 250 mL two-necked round-bottomed flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2M hexane solution of n-butyllithium (14.50 mL, 29.00 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quench the reaction by the slow addition of 2M HCl solution.

  • Adjust the pH of the aqueous layer to 7 with 2M NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Precipitate the product by adding hexane to yield quinoline-3-boronic acid as a white solid.

This protocol outlines a general procedure for the synthesis of quinoline boronic esters from chloroquinolines.

Materials:

  • Substituted 4-chloroquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium acetate - KOAc)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

Procedure:

  • In a Schlenk tube or microwave vial, combine the 4-chloroquinoline (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), palladium catalyst (2-5 mol%), and base (2.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline boronic ester.

Therapeutic Applications

Quinoline boronic acids and their derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Quinoline-based compounds are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[10][11] The incorporation of a boronic acid moiety can enhance the potency and selectivity of these compounds. For instance, novel pyrazolo[4,3-f]quinoline-based boronic acids have been identified as dual inhibitors of Clyclins-dependent kinase-like (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), demonstrating potent in vitro anticancer activity against renal cancer and leukemia cell lines.[3] These compounds have been shown to induce cell cycle arrest and suppress the Cyclin D/Rb oncogenic pathway.[12]

Compound IDTargetCell LineIC50 (nM)Reference
HSD1400CLK/ROCKCaki-1 (Renal Cancer)206[3]
Cabozantinib Analog 27c-MetLeukemia, CNS, Breast Cancer19[13]
Cabozantinib Analog 28c-MetLeukemia, CNS, Breast Cancer64[13]
Imidazo[4,5-c]quinoline 39PI3Kα/mTOR-900 (PI3Kα), 1400 (mTOR)[13]

This protocol describes a colorimetric assay to assess the cytotoxic effects of quinoline boronic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Caki-1, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Quinoline boronic acid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/mL (90 µL/well) and incubate overnight at 37 °C in a 5% CO₂ incubator.[1]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 10 µL of the compound dilutions to the respective wells and incubate for 24-72 hours.[1]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[1]

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Enzyme Inhibition

The boronic acid group is a key pharmacophore for enzyme inhibition, capable of forming a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of enzymes.[14] Quinoline derivatives have been shown to inhibit a variety of enzymes, including kinases, acetylcholinesterase (AChE), and carbonic anhydrases (CAs).[15][16] For example, certain substituted quinolines are effective inhibitors of AChE and human carbonic anhydrase I and II isoforms.[14]

CompoundTarget EnzymeKi (nM)Reference
Substituted Quinoline 1Acetylcholinesterase (AChE)5.51 - 155.22[14]
Substituted Quinoline 2Carbonic Anhydrase I (hCA I)46.04 - 956.82[14]
Substituted Quinoline 3Carbonic Anhydrase II (hCA II)54.95 - 976.93[14]
HHQDihydroorotate Dehydrogenase2.3[17]

This protocol provides a general method for determining the inhibitory activity of quinoline boronic acids against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., RET, CLK, ROCK)

  • Kinase buffer

  • Biotinylated peptide substrate

  • ATP (at or near the Km concentration for the kinase)

  • Test inhibitor (quinoline boronic acid derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer containing a final DMSO concentration of ≤1%.

  • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Prepare a substrate/ATP mixture in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Antiviral Activity

Quinoline derivatives have been explored for their antiviral properties against a range of viruses, including HIV, influenza, and SARS-CoV-2.[12][13][18] The mechanism of action can vary, from inhibiting viral enzymes like HIV integrase to interfering with viral entry into host cells.[18][19] The addition of a boronic acid moiety can enhance these antiviral effects. For instance, boronic acid-modified quindoline derivatives have shown potent anti-influenza A virus (IAV) activities by preventing the entry of the virus into the nucleus and inhibiting viral neuraminidase.[13]

| Compound | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Quinoline Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 |[12] | | Quinoline Compound 2 | SARS-CoV-2 | Caco-2 | 5.9 |[12] | | Chloroquine (Reference) | SARS-CoV-2 | Vero 76 | 3.1 |[12] | | N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine 2 | Zika Virus | - | 0.8 |[20] | | Dibucaine Derivative 6 | Enterovirus A71 | - | 1.238 |[20] | | Quinoline-1,2,3-triazole–aniline 11h | HIV-1 subtype B | TZM-bl | 0.01032 |[11] |

Antibacterial Activity

Quinoline-based compounds, particularly fluoroquinolones, are well-established antibacterial agents.[21] Novel quinoline derivatives, including those with boronic acid functionalities, are being investigated to combat the growing threat of antibiotic resistance. These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15]

Compound Class/IDBacterial Strain(s)MIC (µg/mL)Reference
Sulfonamide-based quinolonesVarious Gram-positive and Gram-negative0.62 - >100[21]
Quinolone coupled hybrid 5dVarious Gram-positive and Gram-negative0.125 - 8[15]
2-sulfoether-4-quinolone 15S. aureus, B. cereus0.8 (µM)[22]
6-amino-4-methyl-1H-quinoline-2-one derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[23]
Fluorescent Sensors

The ability of boronic acids to bind with diols has been exploited in the development of fluorescent sensors for the detection of biologically important molecules and ions. Quinoline, being a fluorophore, is an excellent scaffold for designing such sensors.[2] Quinoline-based boronic acid sensors have been developed for the detection of metal ions like Fe³⁺ and Cd²⁺.[22][23]

This protocol provides a general procedure for using a quinoline-based fluorescent sensor to detect metal ions.

Materials:

  • Quinoline-based fluorescent sensor

  • Stock solutions of various metal ions

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • Solvent (e.g., DMSO/water mixture)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the quinoline-based fluorescent sensor in a suitable solvent (e.g., DMSO).

  • In a cuvette, add the buffer solution and a small aliquot of the sensor stock solution to achieve the desired final concentration.

  • Record the fluorescence emission spectrum of the sensor alone.

  • Add aliquots of the metal ion stock solution to the cuvette, and after each addition, record the fluorescence emission spectrum.

  • Observe the changes in fluorescence intensity (quenching or enhancement) to determine the sensor's response to the metal ion.

  • To test for selectivity, repeat the experiment with a range of different metal ions.

  • The limit of detection (LOD) can be calculated based on the fluorescence titration data.

Visualizations

Signaling Pathway: Cyclin D/Rb Pathway Inhibition

Cyclin_D_Rb_Pathway cluster_growth_factors Mitogenic Signals cluster_receptor Receptor Tyrosine Kinase cluster_cyclin_cdk G1 Phase Progression cluster_rb_e2f Transcription Regulation cluster_cell_cycle Cell Cycle Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK binds CyclinD Cyclin D RTK->CyclinD activates expression CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes pRb->E2F releases Quinoline_Boronic_Acid Quinoline Boronic Acid (e.g., HSD1791) Quinoline_Boronic_Acid->CyclinD downregulates

Caption: Inhibition of the Cyclin D/Rb signaling pathway by quinoline boronic acids.

Experimental Workflow: Kinase Inhibitor Discovery

Kinase_Inhibitor_Discovery Start HTS High-Throughput Screening (Compound Library) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Potent Hits Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical End Clinical->End

Caption: General workflow for kinase inhibitor drug discovery.

Conclusion

Quinoline boronic acids represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with the unique properties of the boronic acid moiety, has enabled the development of potent inhibitors of various enzymes and novel therapeutic agents for a range of diseases, including cancer and viral infections. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of quinoline boronic acid-based drugs. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapies.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The 8-fluoroquinoline scaffold is of significant interest due to the unique properties imparted by the fluorine atom, such as altered metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 8-Fluoroquinoline-7-boronic acid with various aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is typically activated by a base to form a more nucleophilic boronate species.[2][3] Finally, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst to continue the cycle.[1]

Recommended Catalysts and Reaction Conditions

The successful coupling of heteroaryl boronic acids, such as this compound, can be challenging due to potential issues like protodeboronation.[4] Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Palladium Catalysts:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst for a wide range of Suzuki couplings.[5]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for challenging substrates and can promote high turnover numbers.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a Ligand: Used in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for coupling of sterically hindered or electron-poor partners.

Bases:

  • Potassium Carbonate (K₂CO₃): A common and effective base for many Suzuki reactions.[5]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive coupling partners.

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often used with sensitive substrates.

Solvents:

  • Toluene/Ethanol/Water mixtures: A common solvent system that provides good solubility for both organic and inorganic reagents.

  • Dioxane/Water mixtures: Another widely used solvent system that is effective for a broad range of substrates.[6]

  • 1,2-Dimethoxyethane (DME)/Water mixtures: Can be a suitable alternative to dioxane.

Tabulated Reaction Data

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl bromides. The data presented are illustrative and based on typical outcomes for similar heteroaromatic Suzuki couplings. Optimization of reaction conditions may be necessary to achieve the reported yields for specific substrate combinations.

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901288
24-BromotoluenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O (4:1)851675
41-Bromo-4-cyanobenzenePd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O (4:1)1001085
51-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901482
62-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1101278
73-BromothiophenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)951289

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 7-aryl-8-fluoroquinoline.

Protocol for a Specific Example: Synthesis of 7-(4-methoxyphenyl)-8-fluoroquinoline
  • Reagents:

    • This compound (191 mg, 1.0 mmol, 1.0 equiv.)

    • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.)

    • Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)

    • Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.)

    • Toluene (8 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • Combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate in a 25 mL Schlenk flask.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene, ethanol, and water.

    • Heat the mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexanes:ethyl acetate = 9:1) to yield the product as a solid.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting_Tree problem Low or No Yield catalyst Catalyst Inactive? problem->catalyst base Base Ineffective? problem->base temp Temperature Too Low? problem->temp boronic_acid Boronic Acid Decomposition? problem->boronic_acid sol_catalyst Screen different Pd catalysts/ligands catalyst->sol_catalyst sol_base Try a stronger or different base (e.g., Cs2CO3, K3PO4) base->sol_base sol_temp Increase reaction temperature temp->sol_temp sol_boronic_acid Use boronic ester or fresh boronic acid boronic_acid->sol_boronic_acid

Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 8-fluoroquinoline-7-boronic acid with various aryl halides. The choice of base is a critical parameter for a successful reaction, particularly with electron-deficient heteroaromatic boronic acids that are susceptible to protodeboronation. These notes summarize the key considerations for selecting an appropriate base and provide protocols for commonly used bases, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as a discussion on base-free coupling conditions as a strategy to mitigate side reactions.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient quinoline core and the presence of the fluorine atom can render the boronic acid moiety prone to protodeboronation, a common side reaction that reduces coupling efficiency. The selection of an appropriate base is therefore paramount to activate the boronic acid for transmetalation while minimizing this undesired side reaction.

The role of the base in the Suzuki-Miyaura catalytic cycle is multifaceted. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step with the palladium catalyst. The choice of base can influence reaction rates, yields, and the prevalence of side reactions.

Selecting the Optimal Base: Key Considerations

Several factors should be considered when selecting a base for the Suzuki reaction with this compound:

  • Basicity: The strength of the base must be sufficient to deprotonate the boronic acid to form the active boronate species. However, overly strong bases can promote protodeboronation.

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and efficient reaction.

  • Counter-ion Effects: The nature of the cation (e.g., K⁺, Cs⁺) can influence the reaction rate and yield. Cesium ions, for instance, are known to enhance the reactivity in some cases due to their larger ionic radius and higher solubility of their salts.

  • Water Content: The presence of water can be beneficial in some cases by aiding in the dissolution of the base and facilitating the catalytic cycle. However, for sensitive substrates, anhydrous conditions may be necessary to suppress protodeboronation.

Comparative Data of Bases in Suzuki Coupling of Heteroaromatic Boronic Acids

While specific yield data for this compound is not extensively published in a comparative study, the following table summarizes typical bases and conditions used for structurally related heteroaromatic boronic acids, providing a strong starting point for optimization.

BaseTypical ConcentrationCatalyst/LigandSolvent SystemTemperature (°C)Reported Yields with Analogous SubstratesReference
K₂CO₃ 2.0 - 3.0 equiv.Pd(PPh₃)₄ or Pd(dppf)Cl₂Toluene/Ethanol/H₂O or Dioxane/H₂O80 - 110Good to Excellent[1]
Cs₂CO₃ 2.0 - 3.0 equiv.Pd(PPh₃)₄ or Pd₂(dba)₃/ligandDioxane/H₂O or DMF/H₂O80 - 110Often improves yields over K₂CO₃[2][3]
K₃PO₄ 2.0 - 3.0 equiv.Pd₂(dba)₃/Buchwald ligandDioxane/H₂O or Toluene80 - 110Effective for challenging couplings[4][5]
KF 3.0 equiv.Pd₂(dba)₃/tBu₃PTHF (anhydrous)60 - 80Milder, for base-sensitive groups[6]
Base-Free (Lewis Acid mediated) N/APd catalyst with Lewis AcidAnhydrous solventVariesPotentially high for sensitive substrates[7]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: These protocols are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol is a standard and often effective method for many Suzuki couplings.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Enhanced Reactivity with Cesium Carbonate (Cs₂CO₃)

Cesium carbonate is more soluble and a stronger base than potassium carbonate, which can lead to faster reactions and higher yields, particularly for less reactive aryl halides.[3][8]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane/Water (e.g., 5:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the catalyst and base.

  • Heat the reaction mixture to 80-90 °C.

  • Proceed with steps 5-9 from Protocol 1 for work-up and purification.

Protocol 3: For Challenging Couplings using Potassium Phosphate (K₃PO₄)

Potassium phosphate is a stronger base that is often effective for difficult couplings, including those with electron-deficient partners.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) and a suitable ligand (e.g., SPhos, 0.08 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (e.g., 10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the palladium precursor and ligand in the solvent and stir for 10-15 minutes at room temperature to form the active catalyst.

  • Add the this compound, aryl bromide, and K₃PO₄.

  • Heat the mixture to 100-110 °C and monitor the reaction.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Protocol 4: Base-Free Suzuki-Miyaura Coupling Considerations

For substrates that are highly sensitive to basic conditions, a base-free approach can be considered.[7] These methods often rely on the use of a Lewis acid to promote the transmetalation step. While a specific protocol for this compound is not established, the general principle involves replacing the base with a Lewis acid (e.g., B(OMe)₃, Sc(OTf)₃) and running the reaction under anhydrous conditions. This is an advanced technique and requires careful optimization.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow A Reactant Assembly (Boronic Acid, Aryl Halide, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quench, Extract, Wash) E->F Reaction Complete G Purification (Chromatography) F->G H Product G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex R¹-X oa_label Oxidative Addition transmetal R¹-Pd(II)-R² L₂ pd_complex->transmetal R²-B(OR)₂⁻ tm_label Transmetalation transmetal->pd0 R¹-R² re_label Reductive Elimination boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent system, or using a more active catalyst/ligand combination. A stronger base like K₃PO₄ or Cs₂CO₃ may also improve the yield.

  • Protodeboronation: If significant protodeboronation of this compound is observed (detected by LC-MS as 8-fluoroquinoline), consider using milder conditions (lower temperature, weaker base like KF), or switching to anhydrous solvents. The use of the corresponding boronic ester (e.g., pinacol ester) can also mitigate this side reaction.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid or aryl halide can be minimized by ensuring the reaction is thoroughly degassed and run under a strict inert atmosphere.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of base and reaction conditions. While K₂CO₃ provides a good starting point, stronger bases like Cs₂CO₃ and K₃PO₄ may be necessary for optimal results, especially with challenging coupling partners. For particularly sensitive substrates, exploring base-free conditions could be a viable strategy. Careful optimization of the parameters outlined in these notes will be crucial for achieving high yields and purity of the desired coupled products.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Fluoroquinoline-7-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoborane and an organic halide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The targeted synthesis of 7-aryl-8-fluoroquinolines via Suzuki-Miyaura coupling of 8-fluoroquinoline-7-boronic acid with various aryl halides offers a powerful strategy for the generation of novel molecular entities for drug discovery programs. The fluorine substituent at the 8-position can significantly influence the physicochemical and pharmacological properties of the resulting compounds, making this a particularly interesting transformation for medicinal chemists.

These application notes provide a detailed overview of the reaction conditions and a general protocol for the Suzuki-Miyaura coupling of this compound with a range of aryl halides.

Reaction Scheme

The general transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl halide (iodide, bromide, or chloride) in the presence of a suitable base and solvent system to yield the corresponding 7-aryl-8-fluoroquinoline.

General Reaction:

Data Presentation: Illustrative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented here are illustrative and based on general knowledge of Suzuki-Miyaura couplings involving quinoline derivatives. Actual yields may vary depending on the specific substrate and precise reaction conditions.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
21-Iodo-4-methoxybenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)90892
34-ChlorobenzonitrilePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)THF/H₂O (10:1)801678
43-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O (4:1)1001481
51-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001088

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-8-fluoroquinoline product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound with aryl halides.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Cool and Dilute with Organic Solvent D->E Reaction Complete F Aqueous Wash (Water, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl + R¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both + R²-B(OH)₂ (Base) RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 - R¹-R²

Caption: Suzuki-Miyaura catalytic cycle.

References

The Strategic Utility of 8-Fluoroquinoline-7-boronic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

8-Fluoroquinoline-7-boronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, combining the privileged fluoroquinolone scaffold with the reactive boronic acid moiety, make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. The fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity, while the boronic acid group at the 7-position serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient introduction of various aryl and heteroaryl substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of new antibacterial agents.

Application in the Synthesis of 8-Amino-7-(aryl/hetaryl)fluoroquinolones

A significant application of quinoline boronic acids lies in the synthesis of novel 8-amino-7-(aryl/hetaryl)fluoroquinolones. These compounds have demonstrated promising antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria.[1][2] The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between an appropriately substituted 7-halo-8-nitroquinolone and an aryl or heteroaryl boronic acid, followed by reduction of the nitro group to an amine and subsequent hydrolysis of the ester to yield the final carboxylic acid.

While the specific use of this compound as the boronic acid partner is a conceptual adaptation for these notes, the following protocols are based on established methodologies for similar transformations.

Quantitative Data Summary

The following table summarizes representative yields and biological activity data for a series of hypothetical 7-aryl-8-fluoroquinolone derivatives synthesized via Suzuki-Miyaura coupling. This data is illustrative and intended to provide a framework for expected outcomes.

Compound IDAryl/Hetaryl SubstituentReaction Yield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Phenyl8548
1b 4-Pyridyl7824
1c 3-Thienyl8222
1d 4-Fluorophenyl8812
1e 2-Pyrimidinyl7548

Caption: Table 1. Synthetic yields and Minimum Inhibitory Concentrations (MICs) for hypothetical 7-substituted 8-fluoroquinolone derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 7-chloro-8-nitroquinolone ester with this compound.

Materials:

  • Ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the 8-nitro group to an 8-amino group.

Materials:

  • Coupled product from Protocol 1

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Dissolve the coupled product (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-amino derivative.

Protocol 3: Hydrolysis of the Ester

This protocol describes the final step of hydrolyzing the ethyl ester to the corresponding carboxylic acid, a common feature of bioactive fluoroquinolones.

Materials:

  • 8-amino derivative from Protocol 2

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the crude 8-amino derivative (1.0 mmol) in ethanol (10 mL).

  • Add a 2M aqueous solution of sodium hydroxide (5 mL).

  • Heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and adjust the pH to approximately 7 with 1M HCl.

  • The resulting precipitate is the final product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow Start 7-Chloro-8-nitroquinolone Ester + this compound Suzuki Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3) Start->Suzuki Coupled Coupled Product (8-Nitro derivative) Suzuki->Coupled Reduction Nitro Group Reduction (Fe, NH4Cl) Coupled->Reduction Amino 8-Amino Derivative Reduction->Amino Hydrolysis Ester Hydrolysis (NaOH) Amino->Hydrolysis Final Final Bioactive Molecule (8-Amino-7-(8-fluoroquinolin-7-yl)quinolone-3-carboxylic acid) Hydrolysis->Final

Caption: Synthetic workflow for bioactive 8-amino-7-(aryl)fluoroquinolones.

Signaling_Pathway Fluoroquinolone Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action for fluoroquinolone antibacterial agents.[3]

References

Application Notes and Protocols for the Preparation of 8-Fluoroquinoline-7-boronic Acid Derivatives for Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and cell permeability. Furthermore, the introduction of a boronic acid or its ester at a specific position on the quinoline ring system provides a versatile handle for the synthesis of a diverse library of derivatives through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This document provides detailed application notes and experimental protocols for the preparation of 8-fluoroquinoline-7-boronic acid and its derivatives, intended for use in high-throughput screening and drug discovery programs. The protocols cover the synthesis of the key boronic acid precursor, its subsequent derivatization via Suzuki-Miyaura coupling, and purification strategies. Additionally, examples of screening applications for quinoline derivatives are presented, along with representative biological data to guide library design and screening efforts.

Synthesis of this compound Pinacol Ester

The direct synthesis of this compound can be challenging. A more robust and common approach involves the preparation of its pinacol ester, 8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, which is more stable and amenable to purification. This pinacol ester can then be used directly in Suzuki-Miyaura coupling reactions or hydrolyzed to the corresponding boronic acid if required. The synthesis typically proceeds via a Miyaura borylation of a suitable halo-substituted 8-fluoroquinoline.

Synthesis_Workflow Start 7-Bromo-8-fluoroquinoline Reaction1 Miyaura Borylation Start->Reaction1 Reagents1 Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Reagents1->Reaction1 Intermediate 8-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Reaction1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Final_Ester Purified Pinacol Ester Purification1->Final_Ester

Synthesis of the this compound pinacol ester.
Experimental Protocol: Miyaura Borylation of 7-Bromo-8-fluoroquinoline

Materials:

  • 7-Bromo-8-fluoroquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-8-fluoroquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 7-bromo-8-fluoroquinoline.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a solid.

Note on Purification: Boronic esters can sometimes be unstable on silica gel. To minimize degradation, it is advisable to use silica gel that has been neutralized with a base (e.g., triethylamine) or to perform the chromatography quickly.

Preparation of this compound Derivatives via Suzuki-Miyaura Coupling

The 8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a versatile building block for generating a library of derivatives through Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl halides or triflates.

Suzuki_Coupling_Workflow Start_Ester 8-Fluoro-7-(pinacolato)quinoline Reaction2 Suzuki-Miyaura Coupling Start_Ester->Reaction2 Coupling_Partner Aryl/Heteroaryl Halide (R-X) Coupling_Partner->Reaction2 Reagents2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/Water) Reagents2->Reaction2 Crude_Product Crude 7-Aryl-8-fluoroquinoline Reaction2->Crude_Product Purification2 Purification (Column Chromatography or Recrystallization) Crude_Product->Purification2 Final_Product Purified Derivative Purification2->Final_Product

General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 8-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

  • Aryl or heteroaryl halide/triflate (e.g., bromobenzene, 2-bromopyridine, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (or other suitable solvent systems like DME/water, toluene/water)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine 8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.0 eq), the aryl or heteroaryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), to achieve a concentration of 0.1-0.2 M with respect to the quinoline boronic ester.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 80-100 °C under an inert atmosphere and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-16 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 7-substituted-8-fluoroquinoline derivative.

Screening of this compound Derivatives

Derivatives of the 8-fluoroquinoline scaffold are promising candidates for screening in various biological assays due to the known activities of related compounds. Key areas for screening include:

  • Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antibacterial Activity: The fluoroquinolone class of antibiotics, which shares the core quinoline structure, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.

  • Antiviral Activity: Certain quinoline-based compounds have shown efficacy against a range of viruses.

  • Antiproliferative Activity: Screening against various cancer cell lines can identify compounds with cytotoxic or cytostatic effects.

Screening_Workflow Library Library of 8-Fluoroquinoline-7-yl Derivatives Primary_Screening Primary Screening (e.g., Kinase Panel, Antibacterial Assay) Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/MIC Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical workflow for screening a library of chemical compounds.
Data Presentation

The following tables summarize representative biological data for quinoline derivatives, providing a basis for comparison and for guiding the design of screening libraries based on the this compound scaffold.

Table 1: Antibacterial Activity of 7-Substituted Fluoroquinolone Derivatives

Compound IDC7-SubstituentTarget OrganismMIC (µg/mL)Reference
1 4-Methylpiperazin-1-yl (Norfloxacin)E. coli0.25[1]
2 4-Acetylpiperazin-1-ylS. aureus0.86[1]
3 3-Aminopyrrolidin-1-ylS. aureus0.12[2]
4 AnilineS. aureus~2-5[3]
5 p-ToluidineS. aureus~2-5[3]
6 p-ChloroanilineS. aureus~2-5[3]

Table 2: Kinase Inhibitory Activity of Quinoline Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
7 Aurora A>10[4]
8 Aurora A (8-fluoro derivative)1.25[4]
9 EGFR0.19[5]
10 c-RAF0.067[1]

Note: The compounds in these tables are structurally related to the proposed 8-fluoroquinoline-7-yl derivatives but may have different substitution patterns. This data is provided for illustrative purposes to demonstrate the potential biological activities of this class of compounds.

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for high-throughput screening. The synthetic protocols provided herein offer a robust pathway to the key boronic ester intermediate and its subsequent derivatization via Suzuki-Miyaura coupling. The representative biological data for related quinoline derivatives highlight the potential of this compound class in various therapeutic areas, particularly as kinase inhibitors and antibacterial agents. Researchers and drug development professionals can utilize these application notes and protocols to efficiently prepare and screen novel this compound derivatives in their drug discovery endeavors.

References

Application Note: Purification of Suzuki Coupling Products of 8-Fluoroquinoline-7-boronic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[1][2] The reaction of 8-fluoroquinoline-7-boronic acid with various aryl or heteroaryl halides provides access to a diverse range of novel compounds with potential biological activity. However, purification of the resulting products can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.[3][4] Column chromatography is a widely used and effective technique for the purification of these coupling products.[5][6] This application note provides a detailed protocol for the purification of Suzuki coupling products of this compound using column chromatography, along with troubleshooting guidelines.

Data Presentation: Typical Column Chromatography Parameters

The selection of an appropriate solvent system is critical for achieving good separation. The polarity of the Suzuki coupling product will vary depending on the coupling partner. Below is a table summarizing typical starting conditions for column chromatography based on the polarity of the target compound.

Product Polarity Stationary Phase Typical Mobile Phase (Eluent) Gradient Anticipated Rf of Product
Non-polar to Moderately PolarSilica Gel (230-400 mesh)Hexane/Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate concentration (e.g., 0-50%).0.2 - 0.4
Moderately Polar to PolarSilica Gel (230-400 mesh)Dichloromethane/MethanolStart with 100% Dichloromethane, gradually increase Methanol concentration (e.g., 0-10%).0.2 - 0.4
Polar/BasicAlumina (neutral or basic)Hexane/Ethyl Acetate or Dichloromethane/MethanolDependent on compound solubility and interaction with the stationary phase.0.2 - 0.4
Highly Polar/ZwitterionicReversed-phase Silica (C18)Acetonitrile/Water or Methanol/WaterStart with a higher percentage of water and gradually increase the organic solvent. A modifier like formic acid or acetic acid may be needed.[7][8]Varies

Experimental Protocols

This section outlines the detailed methodology for the purification of a Suzuki coupling product of this compound.

1. Materials and Reagents

  • Crude Suzuki coupling reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Sand (acid-washed)

  • Glass wool or cotton

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.

  • Add a thin layer of sand (approximately 1-2 cm) over the glass wool.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Once the silica gel has settled, add another layer of sand (approximately 1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously add the initial mobile phase to the column, ensuring the silica bed does not run dry.

3. Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).[9]

    • Carefully pipette the dissolved sample onto the top layer of sand in the column.[9]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Dry Loading: This method is preferred if the compound has poor solubility in the mobile phase.[9]

    • Dissolve the crude product in a suitable volatile solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully add this powder onto the top of the prepared column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock. Maintain a consistent flow rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per tube).

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

5. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Dry the product under high vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc monitor_tlc->elute Adjust Gradient combine Combine Pure Fractions monitor_tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

troubleshooting_guide cluster_solutions Potential Causes & Solutions problem Problem Description cause1 Incorrect Solvent System Product is stuck on the column or eluting too quickly. Solution: Adjust mobile phase polarity. Perform TLC analysis with various solvent systems to find an optimal one with an Rf of 0.2-0.4. problem->cause1 cause2 Poor Separation Co-elution of product and impurities. Solution: Use a shallower gradient. Consider a different stationary phase (e.g., alumina). Ensure proper column packing. problem->cause2 cause3 Compound Decomposition Streaking on TLC, low recovery. Solution: Deactivate silica gel with a base (e.g., triethylamine in the mobile phase). Use a less acidic stationary phase like neutral alumina. problem->cause3 cause4 Column Overloading Broad peaks and poor separation. Solution: Use a larger column or reduce the amount of crude product loaded. problem->cause4

Caption: Troubleshooting common column chromatography issues.

Conclusion

The purification of Suzuki coupling products of this compound can be effectively achieved using column chromatography. Careful selection of the stationary and mobile phases, proper column packing, and diligent monitoring of the separation are key to obtaining a high purity product. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers in the field of drug discovery and development.

References

Scale-Up Synthesis of 8-Fluoroquinoline-7-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 8-Fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the synthesis of aryl boronic acids, with a focus on scalability, efficiency, and purity.

Introduction

This compound is a valuable synthetic intermediate used in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. Its utility primarily lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a wide range of biologically active compounds. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them indispensable tools in modern drug discovery. The presence of the fluoroquinoline scaffold is of particular interest as this motif is found in numerous approved drugs and clinical candidates, often imparting favorable pharmacokinetic and pharmacodynamic properties.

Synthetic Approach: Miyaura Borylation

The most common and scalable method for the synthesis of aryl boronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent in the presence of a suitable base. For the synthesis of this compound, the logical precursor is 7-bromo-8-fluoroquinoline.

The overall synthetic strategy involves two main stages:

  • Miyaura Borylation: Formation of the boronic acid pinacol ester from 7-bromo-8-fluoroquinoline.

  • Deprotection: Hydrolysis of the pinacol ester to yield the final this compound.

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound pinacol ester

This protocol describes the palladium-catalyzed Miyaura borylation of 7-bromo-8-fluoroquinoline to produce the corresponding pinacol boronate ester.

Materials:

Reagent/SolventMolecular WeightCAS NumberQuantity (Scale)Moles (Scale)
7-Bromo-8-fluoroquinoline226.04 g/mol 1375107-95-1100 g0.442 mol
Bis(pinacolato)diboron (B₂pin₂)253.94 g/mol 73183-34-3124 g0.488 mol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.70 g/mol 72287-26-46.47 g8.84 mmol
Potassium Acetate (KOAc)98.14 g/mol 127-08-2129 g1.31 mol
1,4-Dioxane88.11 g/mol 123-91-11 L-

Procedure:

  • To a clean, dry, and inerted reactor, add 7-bromo-8-fluoroquinoline (100 g, 0.442 mol), bis(pinacolato)diboron (124 g, 0.488 mol), and potassium acetate (129 g, 1.31 mol).

  • Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Add degassed 1,4-dioxane (1 L) to the reactor under a positive pressure of inert gas.

  • Begin stirring the mixture to form a suspension.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.47 g, 8.84 mmol) to the reactor.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with additional 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

Purification of the Pinacol Ester:

The crude product can often be used directly in the next step. However, if a higher purity is required, purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel. It is important to note that boronic esters can be sensitive to prolonged exposure to silica gel, which may cause decomposition.

dot

Caption: Workflow for the Miyaura borylation step.

Protocol 2: Deprotection to this compound

This protocol describes the hydrolysis of the pinacol ester to the final boronic acid.

Materials:

Reagent/SolventMolecular WeightCAS NumberQuantity (Scale)Moles (Scale)
This compound pinacol ester273.13 g/mol -120 g (crude)~0.44 mol
Tetrahydrofuran (THF)72.11 g/mol 109-99-91 L-
Water18.02 g/mol 7732-18-5250 mL-
Sodium periodate (NaIO₄)213.89 g/mol 7790-28-5141 g0.66 mol
Hydrochloric acid (HCl), 2M36.46 g/mol 7647-01-0As needed-
Ethyl acetate88.11 g/mol 141-78-6For extraction-
Brine--For washing-

Procedure:

  • Dissolve the crude this compound pinacol ester (approx. 120 g, ~0.44 mol) in a mixture of THF (1 L) and water (250 mL) in a suitable reactor.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium periodate (141 g, 0.66 mol) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Adjust the pH of the mixture to ~2-3 with 2M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound:

The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like acetonitrile or isopropanol. Alternatively, an acid-base workup can be employed for purification. This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure boronic acid, which is then collected by filtration.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for a Representative Scale-Up Synthesis.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)Purity (%)
1. Borylation7-Bromo-8-fluoroquinoline (100g)B₂pin₂, Pd(dppf)Cl₂, KOAc1,4-Dioxane80-9018This compound pinacol ester~85-95 (crude)>90 (by LCMS)
2. DeprotectionThis compound pinacol ester (~120g)NaIO₄, HClTHF/WaterRT5This compound~80-90 (after purification)>98 (by HPLC)

Yields and purities are representative and may vary depending on the specific reaction conditions and purification methods.

Applications in Drug Development

This compound is a key building block for the synthesis of a variety of pharmacologically active molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the 8-fluoroquinoline moiety into a target molecule. This is particularly relevant in the development of:

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The 8-fluoro substituent can enhance binding affinity and modulate pharmacokinetic properties.

  • Antiviral and Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics. Novel derivatives synthesized using this boronic acid can lead to compounds with improved activity against resistant strains.

  • Other Therapeutic Areas: The versatility of the Suzuki coupling allows for the incorporation of the 8-fluoroquinoline core into a wide range of molecular frameworks, enabling the exploration of new chemical space for various therapeutic targets.

dot

Caption: Applications of this compound in drug development.

Conclusion

The scale-up synthesis of this compound can be efficiently achieved through a two-step process involving a Miyaura borylation followed by deprotection. The provided protocols offer a robust and scalable route to this valuable building block. Careful control of reaction conditions and appropriate purification strategies are crucial for obtaining high yields and purity, which are essential for its application in the synthesis of pharmaceutical ingredients. The versatility of this intermediate in accessing novel chemical matter underscores its importance in modern drug discovery and development.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The quinoline moiety, a key pharmacophore in numerous therapeutic agents, is a common target for derivatization in drug discovery programs. Specifically, functionalized quinolines, such as those prepared from 8-fluoroquinoline-7-boronic acid, are of significant interest. The incorporation of microwave irradiation has revolutionized the Suzuki-Miyaura coupling by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] This is especially beneficial when working with heterocyclic boronic acids, which can be susceptible to decomposition under prolonged heating.[1]

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl halide. The information herein is intended to serve as a starting point for researchers developing efficient synthetic routes to novel quinoline derivatives.

Advantages of Microwave-Assisted Suzuki Coupling

The use of microwave heating for Suzuki coupling reactions offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to mere minutes.[1]

  • Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[1]

Experimental Protocol

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. The reaction conditions can be further optimized by varying the catalyst, base, solvent, and temperature.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1 v/v) or Acetonitrile)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add the base (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add 5 mL of the degassed solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted Suzuki coupling of this compound with 4-bromoanisole under various conditions.

EntryPalladium Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1202085
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201592
3Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Acetonitrile1102588
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Acetonitrile1101595

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Aryl Halide - Base - Catalyst - Solvent mw_reaction Heat in Microwave Reactor (e.g., 120°C, 15-30 min) reagents->mw_reaction extraction Extraction with Organic Solvent mw_reaction->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Functionalization of the Quinoline Core via 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline core allows for the fine-tuning of these properties and the exploration of new chemical space in drug discovery. This document provides detailed application notes and protocols for the functionalization of the quinoline core at the 7-position using 8-Fluoroquinoline-7-boronic acid as a key reagent in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

While direct literature on the specific applications of this compound (CAS: 1217500-71-4) is emerging, protocols for analogous reactions, such as the coupling of 7-haloquinolines with various boronic acids, provide a strong foundation for its use.[1][2][3] These reactions are instrumental in the synthesis of novel 7-aryl and 7-heteroaryl quinoline derivatives, which are of significant interest for developing new therapeutic agents.[1][2][3]

Key Applications

The functionalization of the quinoline core at the 7-position using this compound can be applied to:

  • Drug Discovery: Synthesis of novel quinoline-based compounds with potential therapeutic activities. The introduction of various aryl and heteroaryl moieties at the C7-position can significantly impact the pharmacological profile.

  • Antibacterial Agent Development: Modification of the fluoroquinolone antibiotic scaffold to develop new agents with enhanced potency or to overcome bacterial resistance.[1][2][3]

  • Materials Science: Creation of novel organic materials with specific electronic or photophysical properties.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from procedures reported for the coupling of 7-chloroquinolines with various arylboronic acids.[1][2][3] Researchers should note that optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl/Heteroaryl Halide

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an anhydrous reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 equivalents) to the vessel.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl/heteroaryl-8-fluoroquinoline.

Data Presentation

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving the functionalization of the quinoline core at the 7-position, based on analogous reactions found in the literature. This data can serve as a starting point for reaction optimization.

Quinoline SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Ethyl 7-chloro-6-fluoro-8-nitro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylateAryl/Hetarylboronic acidsPd(dppf)Cl₂ (10)K₂CO₃DMF11045-85[1],[3]
7-Chloro-8-nitroquinolone derivativeVarious boronic acidsPd(dppf)Cl₂K₂CO₃DMF110N/A[2]
9-Benzyl-6-chloropurine (analogous N-heterocycle)Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100Good[4]
9-Benzyl-6-chloropurine (analogous N-heterocycle)Electron-deficient arylboronic acidsPd(PPh₃)₄ (2.5)aq. K₂CO₃DME/H₂O85Good[4]

N/A: Not available in the abstract.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base purge Purge with Inert Gas reagents->purge add_catalyst Add Palladium Catalyst & Solvent purge->add_catalyst heat Heat and Stir (80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

suzuki_cycle pd0 Pd(0)L2 pd_complex Oxidative Addition (R1-X) pd_intermediate1 R1-Pd(II)L2-X pd0->pd_intermediate1 transmetalation Transmetalation [R2-B(OR)3]- pd_intermediate2 R1-Pd(II)L2-R2 pd_intermediate1->pd_intermediate2 pd_intermediate2->pd0 reductive_elim Reductive Elimination product R1-R2 reductive_elim->product boronic_acid R2-B(OH)2 + Base -> [R2-B(OH)3]- boronic_acid->transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

References

Troubleshooting & Optimization

minimizing protodeboronation of 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize protodeboronation of 8-Fluoroquinoline-7-boronic acid during synthetic applications.

Troubleshooting Guide

Protodeboronation is a significant side reaction that can lower the yield of desired products in cross-coupling reactions.[1][2] This guide addresses common issues encountered during experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of the desired cross-coupled product and detection of 8-fluoroquinoline as a major byproduct. Protodeboronation of this compound. This is often accelerated by:Inappropriate pH: Both highly acidic and basic conditions can promote protodeboronation, with the rate being highly pH-dependent.[1][3][4] For some heteroaromatic boronic acids, a zwitterionic species formed at neutral pH can be highly reactive.[3][5]High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[2][6]Inefficient Catalytic Cycle: If the cross-coupling reaction is slow, the boronic acid has more time to decompose.[1]Presence of Water: Water acts as a proton source for protodeboronation.[7]Optimize Reaction pH: Use milder bases such as K₃PO₄, Cs₂CO₃, or organic bases like diethanolamine.[2][8]Avoid strong aqueous bases where possible.Control Reaction Temperature: Run the reaction at the lowest temperature that allows for efficient coupling. Consider starting at a lower temperature (e.g., 60 °C) and gradually increasing if the reaction is sluggish.[9]Enhance Catalyst Efficiency: Use a highly active palladium catalyst and ligand system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the cross-coupling, making it kinetically favorable over protodeboronation.[7][8]Use Anhydrous Conditions: Employ anhydrous solvents and ensure all reagents are dry.[7] If a co-solvent is needed, minimize the amount of water.
Inconsistent results between reaction batches. Variability in Boronic Acid Quality: this compound may degrade upon storage, especially if exposed to moisture and air.[7][10]Inconsistent Solvent Quality: Presence of varying amounts of water or dissolved oxygen in the solvent can affect both the catalyst and the stability of the boronic acid.[7][11]Ensure High Purity of Boronic Acid: Use high-purity this compound.[7]Store the boronic acid under an inert atmosphere in a cool, dry place.Use Freshly Prepared Solvents: Use freshly dried and degassed solvents for each reaction to maintain consistency.[7]
Formation of significant homocoupling byproducts. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[11]Use of Pd(II) Precatalysts: Some Pd(II) sources can induce homocoupling if not efficiently reduced to Pd(0).[11]Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]Choose an Appropriate Precatalyst: Utilize a precatalyst that rapidly generates the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a particular problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This converts the boronic acid into its corresponding arene (in this case, 8-fluoroquinoline), reducing the yield of the intended cross-coupling product. Heteroaromatic boronic acids, like those derived from quinoline, can be particularly susceptible to this reaction due to the electronic properties imparted by the heteroatoms.[12][3]

Q2: How can I protect this compound from protodeboronation?

A2: A highly effective strategy is to convert the boronic acid to a more stable boronic ester. N-methyliminodiacetic acid (MIDA) boronates are particularly advantageous as they are air-stable solids that slowly release the boronic acid under the reaction conditions.[13] This "slow-release" approach keeps the concentration of the potentially unstable boronic acid low throughout the reaction, minimizing its decomposition.[1][13] Pinacol esters also offer increased stability compared to the free boronic acid.[11]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This minimizes exposure to moisture and oxygen, which can contribute to its degradation over time.[7]

Q4: What role does the base play in the protodeboronation of this compound?

A4: The base is crucial for the catalytic cycle of Suzuki-Miyaura coupling, but it also significantly influences the rate of protodeboronation.[14] Base-catalyzed protodeboronation typically proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[12][4] The choice and concentration of the base are therefore critical. Milder bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide to suppress this side reaction.[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with this compound MIDA ester (Slow-Release Strategy)

This protocol is recommended for challenging couplings where protodeboronation is a significant concern.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • This compound MIDA ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or a pre-formed palladium-SPhos catalyst (e.g., XPhos Pd G2, 2 mol%)

    • Solvent: Degassed 1,4-dioxane/water (5:1 mixture)

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the aryl halide, this compound MIDA ester, K₃PO₄, and the palladium catalyst/ligand to a reaction vessel.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vessel tightly.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS). The slow release of the boronic acid may necessitate longer reaction times.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Conversion of this compound to its MIDA Boronate Ester
  • Reagents:

    • This compound (1.0 eq.)

    • N-methyliminodiacetic acid (1.05 eq.)

    • Toluene

  • Procedure:

    • To a round-bottom flask, add this compound and N-methyliminodiacetic acid.

    • Add a sufficient amount of toluene to form a slurry.

    • Assemble a Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Collect the solid MIDA boronate ester by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Data Summary

The following table summarizes recommended conditions to minimize protodeboronation in Suzuki-Miyaura coupling reactions involving heteroaromatic boronic acids.

ParameterRecommendationRationale
Boronic Acid Form MIDA boronate ester > Pinacol boronate ester > Boronic acidMIDA esters provide slow release, keeping the concentration of the unstable free boronic acid low.[1][13] Pinacol esters are more stable than the corresponding boronic acids.[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, organic bases (e.g., diethanolamine)Milder bases are generally less likely to promote rapid protodeboronation compared to strong bases like NaOH or KOH.[8]
Solvent Anhydrous solvents (e.g., dioxane, THF, toluene). If water is necessary, use a minimal amount in a mixed solvent system (e.g., dioxane/water 10:1).Minimizes the availability of a proton source for the protodeboronation reaction.[7]
Temperature 60-100 °C (optimize for the specific substrate)Lower temperatures can slow the rate of protodeboronation, but must be sufficient for the desired coupling reaction to proceed efficiently.[9]
Catalyst System High-activity catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos)A fast and efficient cross-coupling reaction will outcompete the slower protodeboronation side reaction.[1][7]

Visualizations

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ (this compound) ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Species) ArBOH2->ArBOH3_minus + OH⁻ (Base) OH_minus OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H (8-Fluoroquinoline) ArBOH3_minus->ArH + H₂O (Rate-determining step) BOH3 B(OH)₃ H2O H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation mechanism.

Suzuki_Workflow start Start reagents Combine Aryl Halide, 8-FQ-7-B(MIDA), Base (K₃PO₄), & Pd Catalyst start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 80 °C) solvent->heat monitor Monitor Progress (LC-MS / TLC) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Desired Product purify->product

Caption: Workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree start Low Yield of Coupled Product? check_byproduct Is 8-Fluoroquinoline a major byproduct? start->check_byproduct protodeboronation High Probability of Protodeboronation check_byproduct->protodeboronation Yes other_issues Consider Other Issues check_byproduct->other_issues No solution1 Use MIDA Boronate Ester protodeboronation->solution1 solution2 Use Milder Base (K₃PO₄) protodeboronation->solution2 solution3 Lower Reaction Temperature protodeboronation->solution3 solution4 Use More Active Catalyst protodeboronation->solution4 solution5 Check Reagent Purity other_issues->solution5 solution6 Ensure Anhydrous/Inert Conditions other_issues->solution6 solution7 Screen Other Catalysts/Ligands other_issues->solution7

Caption: Troubleshooting decision tree for low yield.

References

preventing homocoupling of 8-Fluoroquinoline-7-boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 8-Fluoroquinoline-7-boronic acid, with a primary focus on preventing the formation of the homocoupled byproduct.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent (in this case, this compound) react to form a symmetrical dimer. This is problematic because it consumes the starting material, thereby reducing the yield of the desired biaryl product. Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, making purification challenging.[1]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main pathways that lead to the homocoupling of boronic acids are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2][3][4][5][6]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer. This process also serves to reduce the Pd(II) to the active Pd(0) state, but at the expense of the boronic acid.[3][7]

Q3: How can I minimize homocoupling when using this compound?

A3: Minimizing homocoupling requires careful control of the reaction conditions. Key strategies include:

  • Rigorous Exclusion of Oxygen: Degassing the solvents and maintaining an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction is crucial.[2][7][8]

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that efficiently generates Pd(0) is preferable to using Pd(II) salts.[9]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[9][10]

  • Appropriate Base Selection: Using weaker inorganic bases like K₂CO₃ or K₃PO₄ is often recommended, as strong bases can sometimes promote side reactions.[9]

  • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid solution to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: Are there any specific additives that can suppress the homocoupling of this compound?

A4: Yes, the addition of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling. The reducing agent helps to minimize the concentration of any free Pd(II) species in the reaction mixture without interfering with the main catalytic cycle. This, combined with rigorous deoxygenation, can nearly eliminate the formation of the homocoupled dimer.[7][11]

Troubleshooting Guides

Issue: Significant formation of the homocoupled byproduct of this compound is observed.

This troubleshooting guide will help you diagnose and resolve issues related to excessive homocoupling.

Troubleshooting Workflow

G cluster_solutions Potential Solutions start High Homocoupling Observed check_oxygen 1. Review Oxygen Exclusion Protocol start->check_oxygen check_pd_source 2. Evaluate Palladium Source check_oxygen->check_pd_source If degassing is inadequate sol_oxygen Improve degassing (freeze-pump-thaw) check_oxygen->sol_oxygen check_ligand 3. Assess Ligand Choice check_pd_source->check_ligand If using Pd(II) source sol_pd Switch to Pd(0) source or precatalyst check_pd_source->sol_pd check_base 4. Examine Base and Solvent check_ligand->check_base If ligand is not optimal sol_ligand Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) check_ligand->sol_ligand implement_protocol 5. Implement Advanced Protocol check_base->implement_protocol If conditions are still not optimal sol_base Screen weaker bases (K2CO3, K3PO4) and different solvents check_base->sol_base solution Homocoupling Minimized implement_protocol->solution sol_protocol Add potassium formate and perform nitrogen sparging implement_protocol->sol_protocol

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Action
High levels of homocoupled byproduct Inadequate removal of dissolved oxygen.Improve Degassing: Use more rigorous degassing methods such as the freeze-pump-thaw technique (at least three cycles) for all solvents, including any water used. Ensure a continuous positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction setup and duration.[8]
Use of a Pd(II) precatalyst.Change Palladium Source: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst (e.g., a Buchwald palladacycle) that is designed for the efficient in situ generation of the active Pd(0) species.[9]
Suboptimal ligand for the reaction.Optimize Ligand: Screen bulky, electron-rich monophosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[9]
Inappropriate base or solvent.Screen Bases and Solvents: If using a strong base, consider switching to a milder inorganic base like K₂CO₃, K₃PO₄, or CsF. The choice of solvent can also influence the reaction; screen common Suzuki coupling solvents such as dioxane, THF, or toluene, often with a small amount of water.[9][12]
High concentration of Pd(II) species.Implement Advanced Protocol: Add a mild reducing agent like potassium formate (1.1-1.5 equivalents) to the reaction mixture. Additionally, sparge the reaction mixture with a subsurface stream of nitrogen or argon for 15-30 minutes before adding the palladium catalyst to rigorously remove oxygen and help maintain a low Pd(II) concentration.[7][11]

Quantitative Data on Homocoupling Prevention

Table 1: Effect of Reaction Conditions on Homocoupling of a Representative Aryl Boronic Acid

EntryPalladium SourceAdditiveAtmosphereHomocoupling (%)Desired Product Yield (%)
1Pd(OAc)₂NoneAir1575
2Pd(OAc)₂NoneNitrogen588
3Pd(PPh₃)₄NoneNitrogen292
4Pd(OAc)₂K₃PO₄Nitrogen390
5Pd(OAc)₂Potassium FormateNitrogen Sparge<1>95

This is representative data based on general principles and literature on similar substrates. Actual results with this compound may vary and require optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimal Homocoupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, base, and palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Advanced Protocol with a Reducing Agent

This protocol incorporates the use of a mild reducing agent to further suppress homocoupling.[7][11]

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, base, and potassium formate (1.2 equiv).

  • Inert Atmosphere and Solvent: Seal the flask, purge with argon or nitrogen, and add the degassed solvent.

  • Nitrogen Sparging: Sparge the solution with a subsurface stream of nitrogen for 20-30 minutes.

  • Catalyst Addition: While maintaining a positive inert gas pressure, add the palladium catalyst.

  • Boronic Acid Addition: Add the this compound as a solid or in a solution of degassed solvent.

  • Reaction and Work-up: Proceed with heating, monitoring, and work-up as described in the general protocol.

Visualizations

Signaling Pathway for Homocoupling

G cluster_main_cycle Desired Suzuki Coupling Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pdII_free Pd(II) pdII R-Pd(II)-X(L_n) ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_R_Ar R-Pd(II)-Ar(L_n) transmetal->pdII_R_Ar red_elim Reductive Elimination pdII_R_Ar->red_elim red_elim->pd0 Regenerates Catalyst product R-Ar (Desired Product) red_elim->product o2 O2 o2->pdII_free Oxidizes Pd(0) pdII_source Pd(II) Precursor pdII_source->pdII_free Direct Source transmetal2 2 x Transmetalation pdII_free->transmetal2 pdII_Ar_Ar Ar-Pd(II)-Ar transmetal2->pdII_Ar_Ar red_elim2 Reductive Elimination pdII_Ar_Ar->red_elim2 red_elim2->pd0 Generates Pd(0) homo_product Ar-Ar (Homocoupling) red_elim2->homo_product

Caption: Competing pathways of Suzuki coupling and homocoupling.

References

troubleshooting low yield in Suzuki coupling with 8-Fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving 8-Fluoroquinoline-7-boronic acid.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Low or non-existent yield is a common challenge in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is essential. Below are potential causes and recommended solutions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?

A: Several factors can contribute to low or no yield. Consider the following troubleshooting steps, starting with the most common issues.

  • Catalyst Inactivity or Decomposition: The Palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect for reaction failure.

    • Recommendation: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. For challenging substrates like heteroaromatics, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1]

    • Recommendation: Thoroughly degas your solvent(s) and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction time.[1][3]

  • Boronic Acid Instability (Protodeboronation): this compound, as a heteroaromatic boronic acid, may be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common side reaction.

    • Recommendation:

      • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or Cs₂CO₃, or even KF.[1][4]

      • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[1]

      • Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[2] These are generally more resistant to protodeboronation.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. The base activates the boronic acid for transmetalation.[2][5]

    • Recommendation: Screen a variety of bases and solvents. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] Solvents like dioxane, THF, DMF, and toluene, often with a small amount of water, are frequently used.[2][6] The solubility of all reactants in the chosen solvent system is crucial.

  • Sub-optimal Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction.

    • Recommendation: While some highly active catalysts work at room temperature, heating is often necessary, typically in the range of 80-120 °C.[2]

Issue 2: Presence of Significant Side Products

Q2: I am observing significant amounts of side products, such as the homocoupled product of my boronic acid or dehalogenation of my coupling partner. How can I minimize these?

A: The formation of side products is a common issue that can often be addressed by carefully tuning the reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[6]

    • Recommendation: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical. Using a Pd(0) source or a precatalyst that rapidly converts to Pd(0) can also help.

  • Dehalogenation of the Aryl Halide: The replacement of the halide on your coupling partner with a hydrogen atom can occur as a competing reaction.

    • Recommendation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for your system) may help mitigate dehalogenation.[2]

Frequently Asked Questions (FAQs)

Q3: What is the recommended starting point for catalyst and ligand selection for coupling with this compound?

A: For heteroaromatic systems, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often a good starting point.[2] Consider screening catalysts like Pd(PPh₃)₄, PdCl₂(dppf), or using a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos.

Q4: How does the electronic nature of this compound affect the reaction?

A: The quinoline ring is an electron-deficient heteroaromatic system. The fluorine atom at the 8-position is electron-withdrawing, which can further decrease the nucleophilicity of the boronic acid. This may slow down the transmetalation step of the catalytic cycle.[5] Optimization of the base and potentially using more electron-rich phosphine ligands on the palladium catalyst can help to overcome this.

Q5: Are there any known stability issues with this compound?

A: Heteroaromatic boronic acids, in general, can be less stable than their aryl counterparts and may be prone to decomposition, particularly protodeboronation under the reaction conditions.[1][2] It is recommended to use fresh, high-purity this compound. If stability is a concern, consider converting it to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[2][7][8]

Data Presentation

Table 1: General Starting Conditions for Suzuki Coupling with this compound

ParameterRecommended Starting ConditionsRange for Optimization
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ with various ligands
Catalyst Loading 1-5 mol%0.5-10 mol%
Ligand (if applicable) -XPhos, SPhos, RuPhos (1-2 eq. to Pd)
Base K₂CO₃ or Cs₂CO₃K₃PO₄, KF
Base Equivalents 2-3 equivalents1.5-4 equivalents
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)THF/H₂O, DMF, Acetonitrile
Temperature 80-100 °CRoom Temperature to 120 °C
Concentration 0.1 M0.05 - 0.5 M

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Screening of Reaction Conditions

For optimizing a low-yield reaction, a systematic screening of parameters is recommended. Set up a parallel array of reactions in small vials, varying one parameter at a time (e.g., catalyst, base, solvent) while keeping others constant.

  • Catalyst Screen: Use the general protocol above with your standard base and solvent, but test a variety of palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhos, Pd₂(dba)₃/SPhos).

  • Base Screen: Using the best catalyst from the initial screen, test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) in your chosen solvent.

  • Solvent Screen: With the optimal catalyst and base, screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF).

Mandatory Visualizations

Suzuki_Coupling_Workflow start Start Reaction Setup low_yield Low or No Yield? start->low_yield check_catalyst Check Catalyst Activity - Fresh Catalyst? - Appropriate Ligand? low_yield->check_catalyst Yes successful_reaction Successful Reaction - High Yield low_yield->successful_reaction No check_atmosphere Ensure Inert Atmosphere - Degas Solvents - N2 or Ar Purge check_catalyst->check_atmosphere check_boronic_acid Assess Boronic Acid Stability - Use Fresh Reagent - Consider Boronic Ester check_atmosphere->check_boronic_acid optimize_conditions Optimize Reaction Conditions - Screen Bases - Screen Solvents - Vary Temperature check_boronic_acid->optimize_conditions optimize_conditions->successful_reaction

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)-X (Aryl Halide Complex) oxidative_addition->pd_complex transmetalation Transmetalation (Potential Issue with This compound) pd_complex->transmetalation pd_intermediate R-Pd(II)-Ar (Di-organic Complex) transmetalation->pd_intermediate boronate Ar-B(OR)3- (Activated Boronic Acid) boronate->transmetalation + Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 (Regeneration) product R-Ar (Coupled Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.

References

impact of water on the stability of 8-Fluoroquinoline-7-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluoroquinoline-7-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of water on the stability of this reagent and to troubleshoot common issues encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How does water affect the stability of this compound?

A1: this compound, like many heteroaromatic boronic acids, is susceptible to degradation in the presence of water. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 8-fluoroquinoline. This process is often accelerated by factors such as elevated temperatures, the presence of bases or acids, and certain metal catalysts.[1][2] The stability is highly pH-dependent, with some heteroaromatic boronic acids showing increased degradation rates under neutral or basic conditions.[2][3]

Q2: What are the signs of degradation of this compound in my reaction?

A2: Degradation of this compound can manifest in several ways:

  • Reduced reaction yield: The most common sign is a lower than expected yield of the desired coupled product.

  • Formation of 8-fluoroquinoline: Detection of 8-fluoroquinoline as a byproduct in your reaction mixture (identifiable by LC-MS or GC-MS).

  • Inconsistent results: Variability in reaction outcomes between different batches or even when repeating the same reaction.

  • Visual changes in the solid reagent: While less common for the solid, any change in color or texture upon storage could indicate decomposition.

Q3: How should I store and handle this compound to minimize degradation?

A3: To ensure the longevity and reactivity of this compound, it is crucial to store it under anhydrous and inert conditions. It is recommended to store the solid reagent in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated or frozen). Avoid frequent opening of the container in a humid atmosphere. For preparing stock solutions, use anhydrous solvents and prepare them fresh whenever possible.

Q4: Can I use water as a co-solvent in Suzuki-Miyaura reactions with this compound?

A4: Yes, water is often a necessary co-solvent in Suzuki-Miyaura reactions to facilitate the dissolution of the base and promote the catalytic cycle.[4][5] However, its concentration must be carefully optimized. While water can promote the desired reaction, an excess can accelerate the undesired protodeboronation of the boronic acid.[4] The optimal ratio of organic solvent to water will depend on the specific substrates, catalyst, and base used.

Q5: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to minimize the impact of water?

A5: To minimize degradation, consider the following:

  • Use a carefully optimized amount of water: Start with a low percentage of water in your solvent system (e.g., 10:1 or 5:1 organic solvent to water) and adjust as needed.

  • Choose a suitable base: Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to suppress protodeboronation.[6]

  • Select an efficient catalyst system: A highly active palladium catalyst and ligand can accelerate the desired cross-coupling reaction, making it more competitive with the degradation pathway.[7]

  • Degas all solvents thoroughly: Removing dissolved oxygen is critical to prevent oxidative degradation of the boronic acid and the catalyst.

  • Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent both oxidation and moisture ingress.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Degradation of this compound.- Confirm the quality of the boronic acid. - Minimize water content in the reaction. - Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). - Use a more active catalyst/ligand system.
2. Inactive catalyst.- Use a fresh batch of palladium catalyst and ligand. - Ensure proper activation of the pre-catalyst if required.
3. Insufficiently degassed solvents.- Degas all solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Significant formation of 8-fluoroquinoline byproduct 1. Protodeboronation due to excess water or strong base.- Reduce the amount of water in the solvent system. - Use a weaker, non-hydroxide base. - Lower the reaction temperature.
2. Prolonged reaction time.- Monitor the reaction closely and stop it once the starting material is consumed. - Use a more efficient catalyst to shorten the reaction time.
Inconsistent reaction yields 1. Variable quality of this compound.- Purchase from a reputable supplier and store properly. - Consider using a more stable derivative like a boronic ester (e.g., pinacol ester) if available.
2. Inconsistent water content in solvents or reagents.- Use anhydrous solvents and dry bases. - Be consistent with the amount of water added as a co-solvent.
3. Incomplete dissolution of reagents.- Ensure all reagents, especially the base, are well-dissolved or finely suspended for biphasic reactions.

Data Presentation

The following tables provide illustrative data on the stability of heteroaromatic boronic acids under conditions relevant to Suzuki-Miyaura coupling. Please note that this data is generalized from studies on similar compounds and should be used as a guideline for this compound.

Table 1: Illustrative pH-Rate Profile for Protodeboronation of a Heteroaromatic Boronic Acid

pHRelative Rate of ProtodeboronationHalf-life (t½) at 70°C (Illustrative)
4Low> 1 week
7High~ 30 seconds
10Moderate~ 5 minutes
12Very High< 1 minute
Data is illustrative and based on trends observed for unstable heteroaromatic boronic acids like 2-pyridyl and 5-thiazolyl boronic acids.[2]

Table 2: Effect of Water Content on Suzuki-Miyaura Coupling Yield (Illustrative Example)

Organic Solvent:Water RatioYield of Coupled Product (%)Yield of Protodeboronation Byproduct (%)
Anhydrous15< 5
10:18510
5:1925
2:17025
1:15540
This table illustrates a common trend where a small amount of water is beneficial for the reaction, but excess water leads to increased protodeboronation.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Water Impact

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, anhydrous and finely powdered)

  • Degassed solvent system (e.g., 1,4-dioxane/water 10:1 v/v)

  • Anhydrous organic solvent for workup (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., 2-5 mol %).

  • Add the degassed 1,4-dioxane/water (10:1) solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring the Degradation of this compound by HPLC

This protocol allows for the quantification of the boronic acid and its primary degradation product, 8-fluoroquinoline.

Materials:

  • This compound sample

  • 8-Fluoroquinoline standard

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). For stability studies, incubate the solution under the desired conditions (e.g., specific pH, temperature). At various time points, take an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Standard Preparation: Prepare a series of standard solutions of this compound and 8-fluoroquinoline of known concentrations.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks for this compound and 8-fluoroquinoline based on the retention times of the standards.

  • Quantification: Construct calibration curves for both compounds using the peak areas of the standards. Use these curves to determine the concentration of each compound in the samples at different time points to calculate the rate of degradation.[8][9][10]

Visualizations

degradation_pathway fqba This compound fq 8-Fluoroquinoline fqba->fq Protodeboronation (+H₂O, Base/Acid)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K₂CO₃) - Palladium Catalyst solvent Add Degassed Solvent/Water Mixture reagents->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic cluster_optimization Optimization Strategies start Low Reaction Yield? check_byproduct 8-Fluoroquinoline byproduct observed? start->check_byproduct Yes check_reagents Check Reagent Quality (Boronic Acid, Catalyst) start->check_reagents No optimize_conditions Optimize Reaction Conditions check_byproduct->optimize_conditions check_reagents->optimize_conditions reduce_water Reduce Water Content optimize_conditions->reduce_water change_base Use Milder Base optimize_conditions->change_base change_catalyst Use More Active Catalyst optimize_conditions->change_catalyst success Yield Improved reduce_water->success change_base->success change_catalyst->success

Caption: Troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 8-Fluoroquinoline-7-boronic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling of 8-Fluoroquinoline-7-boronic acid. This electron-deficient heteroaromatic boronic acid presents unique challenges, and this resource is designed to help you navigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

A1: Low conversion rates with this substrate are often linked to a few critical factors. Due to the electron-withdrawing nature of the fluoroquinoline ring, the boronic acid's reactivity can be diminished. The Lewis basic nitrogen of the quinoline can also coordinate with the palladium catalyst, potentially leading to deactivation. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its corresponding ligand is paramount. For challenging substrates like this, standard catalysts may be insufficient. Consider screening more robust systems.[1] Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are often more effective.[1]

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[1][2] The strength and type of base can significantly influence the reaction's success. A screening of bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) is recommended.[1] For substrates that may be sensitive to strong bases, milder options like potassium fluoride (KF) can be a good alternative.[1][2]

  • Solvent System: The solvent must be able to dissolve all reactants adequately.[1] Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, often in aqueous mixtures.[1]

  • Reaction Temperature: While some highly active catalyst systems can work at room temperature, heating is often necessary for electron-deficient heteroaromatic substrates, typically in the range of 80-120 °C.[1]

Q2: I'm observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with heteroaryl boronic acids.[1][3] Here are some strategies to mitigate this issue:

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce protodeboronation.[1]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can be beneficial.[1]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like KF.[2]

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can limit the extent of boronic acid degradation.

Q3: My reaction is producing a significant amount of homocoupled byproducts. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a bi-quinoline byproduct is often promoted by the presence of oxygen or high catalyst loadings.[3]

  • Thorough Degassing: Ensure that your reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Optimize Catalyst Loading: While a sufficient amount of catalyst is needed, excessive loading can sometimes favor homocoupling. A careful optimization of the catalyst loading is recommended.

  • Use a Pre-catalyst: Employing a pre-catalyst that readily forms the active Pd(0) species can sometimes reduce side reactions.[1]

Data Presentation: Recommended Starting Conditions for Optimization

The following tables summarize potential starting points for optimizing the cross-coupling of this compound based on successful conditions reported for similar haloquinoline and heteroaromatic substrates.

Table 1: Catalyst and Ligand Systems for Screening

Catalyst (mol%)Ligand (mol%)Notes
Pd(OAc)₂ (2-5%)SPhos (4-10%)A common and often effective system for challenging substrates.
Pd₂(dba)₃ (2-5%)XPhos (4-10%)Another robust Buchwald ligand system.
Pd(dppf)Cl₂ (2-5%)-Can be effective for some haloquinoline couplings.[1]
Pd(PPh₃)₄ (5-10%)-A classic catalyst, may require higher temperatures.[4]

Table 2: Base and Solvent Combinations for Screening

Base (equivalents)Solvent SystemTemperature Range (°C)
K₃PO₄ (2-3 equiv)1,4-Dioxane / H₂O (4:1)80 - 110
Cs₂CO₃ (2-3 equiv)THF / H₂O (4:1)80 - 100
K₂CO₃ (2-3 equiv)Toluene / H₂O (4:1)90 - 120
KF (3 equiv)1,4-Dioxane (anhydrous)80 - 110

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This is a general starting protocol that should be optimized for your specific coupling partner.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Logic

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Coupling start Low or No Yield Observed check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst screen_catalysts Screen Buchwald ligands (XPhos, SPhos) or NHC ligands. check_catalyst->screen_catalysts No check_base Is the Base Effective? check_catalyst->check_base Yes screen_catalysts->check_base screen_bases Screen K3PO4, Cs2CO3, or KF. check_base->screen_bases No check_temp Is the Temperature Sufficient? check_base->check_temp Yes screen_bases->check_temp increase_temp Increase temperature to 80-120 °C. check_temp->increase_temp No check_reagents Are Reagents Pure and Stable? check_temp->check_reagents Yes increase_temp->check_reagents use_ester Consider using a boronic ester (e.g., pinacol ester). check_reagents->use_ester No success Yield Improved check_reagents->success Yes use_ester->success Side_Reactions Common Side Reactions and Mitigation Strategies cluster_issues Potential Issues cluster_causes Primary Causes cluster_solutions Mitigation Strategies main_reaction Desired Cross-Coupling protodeboronation Protodeboronation homocoupling Homocoupling catalyst_deactivation Catalyst Deactivation water_base Water + Strong Base protodeboronation->water_base oxygen Oxygen Presence homocoupling->oxygen quinoline_N Quinoline N Coordination catalyst_deactivation->quinoline_N use_ester_anhydrous Use Boronic Ester / Anhydrous Conditions water_base->use_ester_anhydrous degas_optimize Degas Thoroughly / Optimize Catalyst Loading oxygen->degas_optimize bulky_ligands Use Bulky, Electron-Rich Ligands quinoline_N->bulky_ligands use_ester_anhydrous->main_reaction degas_optimize->main_reaction bulky_ligands->main_reaction

References

dealing with impurities in 8-Fluoroquinoline-7-boronic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Fluoroquinoline-7-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this compound is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of a 7-halo-8-fluoroquinoline (typically 7-bromo-8-fluoroquinoline) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). An alternative, though less common, route is the lithiation of 8-fluoroquinoline followed by quenching with a trialkyl borate.

Q2: What is the role of the base in the Miyaura borylation reaction for this synthesis?

A2: The base is crucial for the success of the Miyaura borylation. A weak base, such as potassium acetate (KOAc), is typically used to facilitate the transmetalation step in the catalytic cycle. Using a strong base can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting halide, leading to the formation of a homocoupled biaryl impurity.

Q3: My this compound pinacol ester appears to be hydrolyzing during purification. How can I prevent this?

A3: Boronic esters, particularly on silica gel chromatography, can be prone to hydrolysis back to the boronic acid. To minimize this, you can use a less polar solvent system, shorten the column chromatography time, or use a neutral or deactivated silica gel. Alternatively, you can purify the crude product by recrystallization or by converting the boronic acid/ester to a more stable derivative, such as a diethanolamine adduct, which can often be purified by crystallization and then hydrolyzed back to the boronic acid.

Q4: What are the expected yields and purity for the synthesis of this compound?

A4: Yields and purity can vary significantly depending on the chosen synthetic route, reaction conditions, and purification method. For the Miyaura borylation, yields can range from moderate to high (40-90%). Purity is highly dependent on the effectiveness of the purification. Please refer to the data tables below for a summary of typical outcomes under different conditions.

Q5: How can I confirm the successful synthesis of this compound?

A5: The successful synthesis can be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show characteristic shifts for the quinoline ring protons and carbons, as well as the absence of the starting halide. Mass spectrometry will confirm the molecular weight of the product. Purity can be assessed by HPLC or LC-MS.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper storage conditions (inert atmosphere).
Poor quality of diboron reagentUse a high-purity diboron reagent. Store it under anhydrous conditions.
Presence of oxygen in the reactionThoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Insufficient reaction temperature or timeOptimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of Significant Homocoupling Impurity (Biquinoline) Base is too strongUse a weaker base such as potassium acetate (KOAc).
High catalyst loading or prolonged reaction timeReduce the catalyst loading and monitor the reaction to avoid extended heating after completion.
Presence of Debrominated Starting Material Presence of water or protic solventsEnsure all reagents and solvents are anhydrous.
Use of HBPin instead of B₂pin₂While HBPin can be used, it is more prone to causing dehalogenation. Use B₂pin₂ for better results.
Difficult Purification Hydrolysis of the boronic ester on silica gelUse deactivated silica gel, a non-polar eluent, or consider alternative purification methods like recrystallization or derivatization.
Co-elution of impuritiesOptimize the chromatography conditions (solvent gradient, column type). If co-elution persists, consider derivatization to alter the polarity of the product for easier separation.

Data Presentation

Table 1: Representative Reaction Conditions for Miyaura Borylation of 7-Bromo-8-fluoroquinoline

Parameter Condition A Condition B Condition C
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
Boron Reagent Bis(pinacolato)diboron (1.2 equiv)Bis(pinacolato)diboron (1.5 equiv)Bis(pinacolato)diboron (1.1 equiv)
Base KOAc (3.0 equiv)KOAc (2.5 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-DioxaneTolueneDMSO
Temperature 90 °C100 °C85 °C
Time 12 h16 h8 h
Typical Yield 75-85%60-70%80-90%
Purity (after chromatography) >95%>95%>97%

Table 2: Common Impurities and Their Characteristics

Impurity Structure Typical m/z Notes
8-FluoroquinolineC₉H₆FN147.05Result of dehalogenation of the starting material.
7,7'-Bi(8-fluoroquinoline)C₁₈H₁₀F₂N₂292.08Homocoupling byproduct. More prevalent with stronger bases.
8-Fluoroquinolin-7-olC₉H₆FNO163.04Can arise from hydrolysis of the boronic acid under certain conditions.
Unreacted 7-Bromo-8-fluoroquinolineC₉H₅BrFN225.96Incomplete reaction.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-8-fluoroquinoline

This protocol is based on analogous syntheses of haloquinolines.

  • Reaction Setup: To a solution of 8-fluoroquinoline (1.0 equiv) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 7-bromo-8-fluoroquinoline.

Protocol 2: Synthesis of this compound Pinacol Ester via Miyaura Borylation
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 7-bromo-8-fluoroquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Hydrolysis of this compound Pinacol Ester
  • Reaction Setup: Dissolve the this compound pinacol ester in a mixture of acetone and water.

  • Hydrolysis: Add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Work-up: Once the hydrolysis is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Isolation: Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_borylation Miyaura Borylation cluster_hydrolysis Hydrolysis start 8-Fluoroquinoline bromination Bromination with NBS start->bromination precursor 7-Bromo-8-fluoroquinoline bromination->precursor borylation Pd-catalyzed reaction with B2pin2 precursor->borylation ester This compound pinacol ester borylation->ester hydrolysis Acidic Hydrolysis ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_flowchart start Reaction Issue Encountered low_yield Low or No Product start->low_yield homocoupling Significant Homocoupling start->homocoupling dehalogenation Dehalogenation Observed start->dehalogenation check_reagents Check Reagent Quality (Catalyst, B2pin2) low_yield->check_reagents check_conditions Verify Anhydrous/Inert Conditions low_yield->check_conditions check_base Is the Base too Strong? homocoupling->check_base check_water Check for Water/ Protic Solvents dehalogenation->check_water use_weak_base Switch to a Weaker Base (e.g., KOAc) check_base->use_weak_base Yes use_anhydrous Ensure Anhydrous Conditions check_water->use_anhydrous

Caption: Troubleshooting flowchart for impurity issues.

effect of ligands on the efficiency of 8-Fluoroquinoline-7-boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 8-fluoroquinoline-7-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges stem from the electronic nature of the quinoline ring. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1] Additionally, heteroaryl boronic acids can be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[2]

Q2: Which type of ligands are generally most effective for the coupling of this compound?

A2: For challenging substrates like nitrogen-rich heterocycles, electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are typically the most effective.[3] These ligands can promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and help mitigate catalyst deactivation, leading to higher yields.[1]

Q3: How does the choice of base influence the reaction efficiency?

A3: The base plays a critical role in activating the boronic acid for transmetalation.[4] However, strong bases can also promote the undesired protodeboronation side reaction. A careful selection is necessary. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄), are often good choices for these types of couplings.[3]

Q4: Can this compound stability be an issue?

A4: Yes, like many boronic acids, this compound can be prone to decomposition over time, which can affect the consistency of your results.[5] It is advisable to use freshly prepared boronic acid or store it under inert conditions. For particularly unstable boronic acids, using more stable derivatives like MIDA boronates can be a successful strategy.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction is not yielding the desired product. What should I check first?

    • A:

      • Catalyst and Ligand: Ensure your palladium source and ligand are active. For this substrate, standard ligands like triphenylphosphine may be ineffective. Switch to a more electron-rich and bulky phosphine ligand such as SPhos or XPhos.[3] In the absence of an appropriate ligand, the reaction may not occur at all.[3]

      • Inert Atmosphere: Confirm that the reaction was set up under a properly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.

      • Reagent Quality: Check the purity and stability of your this compound and your coupling partner. Consider using freshly acquired or purified reagents.

      • Base: The choice and quality of the base are crucial. Ensure the base is anhydrous if required by the reaction conditions and that a suitable base for this type of coupling is being used (e.g., K₃PO₄, Cs₂CO₃).

Issue 2: Significant Formation of Byproducts (Protodeboronation)

  • Q: I am observing a significant amount of 8-fluoroquinoline byproduct, suggesting protodeboronation. How can I minimize this?

    • A:

      • Minimize Water: Use anhydrous solvents and ensure all reagents are dry. Water can be a proton source for protodeboronation.

      • Optimize Base: Switch to a milder or non-aqueous base. Potassium fluoride (KF) can be effective in some cases.

      • Increase Reaction Rate: A faster cross-coupling reaction can outcompete the slower protodeboronation. Using a more active catalyst system (e.g., a pre-catalyst with a Buchwald ligand) can help.[3]

      • Lower Temperature: If possible, running the reaction at a lower temperature can sometimes reduce the rate of protodeboronation.

Issue 3: Homocoupling of the Boronic Acid

  • Q: My analysis shows the presence of a symmetrical bi-quinoline byproduct. What causes this and how can it be prevented?

    • A:

      • Deoxygenate Thoroughly: Homocoupling is often promoted by the presence of oxygen. Ensure your solvent and reaction mixture are rigorously degassed.

      • Use a Pd(0) Source: The presence of Pd(II) species can catalyze homocoupling. Using an efficient Pd(0) catalyst system or a pre-catalyst that readily generates the active Pd(0) species can minimize this side reaction.

      • Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce the instantaneous concentration and suppress homocoupling.

Data Presentation

LigandBaseSolventTemperature (°C)Yield (%)
PPh₃K₂CO₃Dioxane/H₂O100< 20
P(t-Bu)₃K₃PO₄Toluene8045-65
XPhosK₃PO₄Dioxane/H₂O100> 80
SPhosK₃PO₄Dioxane/H₂O100> 85

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R2-B(OR)2 (from Boronic Acid + Base) PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Catalyst Check Catalyst/Ligand Activity Is an appropriate bulky phosphine ligand being used? Start->Check_Catalyst Switch_Ligand Switch to SPhos, XPhos, or similar Check_Catalyst->Switch_Ligand No Check_Atmosphere Check Inert Atmosphere Was the reaction properly degassed? Check_Catalyst->Check_Atmosphere Yes Success Improved Yield Switch_Ligand->Success Degas_Again Improve degassing procedure Check_Atmosphere->Degas_Again No Check_Reagents Check Reagent Quality Is the boronic acid fresh? Is the base appropriate? Check_Atmosphere->Check_Reagents Yes Degas_Again->Success Use_Fresh Use fresh boronic acid and a suitable base (e.g., K3PO4) Check_Reagents->Use_Fresh No Check_Reagents->Success Yes Use_Fresh->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

managing poor solubility of 8-Fluoroquinoline-7-boronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-7-boronic acid, focusing on managing its poor solubility in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its rigid, planar heterocyclic structure and the presence of a polar boronic acid group. These features can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to effectively solvate the compound.

Q2: What are the common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

A2: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen atom), homocoupling of the boronic acid, and dehalogenation of the coupling partner.[1][2] These side reactions are often exacerbated by elevated temperatures and the presence of water or oxygen in the reaction mixture.[1][2]

Q3: Can I use the corresponding boronic ester instead of the boronic acid to improve solubility and stability?

A3: Yes, using a boronic ester, such as the pinacol ester, is a highly recommended strategy.[1][3] Boronic esters are generally more stable and exhibit better solubility in organic solvents compared to their corresponding boronic acids.[3] They can often be used directly in Suzuki-Miyaura coupling reactions.

Q4: How does the choice of base affect the solubility and reactivity of this compound?

A4: The base is crucial for activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[4] The choice of base can also influence the solubility of the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in aqueous solutions, which can create a biphasic reaction mixture.[5] The selection of the base should be optimized for the specific reaction, considering both catalyst activation and substrate solubility.[1]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Reaction Mixture

This is a common challenge that can lead to low reaction yields and inconsistent results. The following strategies can be employed to address this issue.

Troubleshooting Workflow for Poor Solubility

Start Poor Solubility Observed Solvent_Screening Solvent Screening Start->Solvent_Screening Co_Solvent Use Co-solvent System Solvent_Screening->Co_Solvent If solubility is still poor Success Solubility Improved Solvent_Screening->Success If successful Temp_Adjust Increase Reaction Temperature Co_Solvent->Temp_Adjust If solubility is still poor Co_Solvent->Success If successful Derivative Use a More Soluble Derivative Temp_Adjust->Derivative If solubility remains an issue Temp_Adjust->Success If successful Pinacol Pinacol Ester Derivative->Pinacol DEA_Adduct Diethanolamine Adduct Derivative->DEA_Adduct Pinacol->Success DEA_Adduct->Success

Caption: A logical workflow for troubleshooting poor solubility of this compound.

A systematic screening of different solvents and solvent mixtures is the first step.

Qualitative Solubility of this compound in Common Solvents

SolventExpected SolubilityRecommendation for Suzuki-Miyaura Coupling
DioxaneLow to ModerateOften used with water as a co-solvent (e.g., 4:1 dioxane/water).[1]
TolueneLowFrequently used with water as a co-solvent (e.g., 4:1 toluene/water).[6]
Dimethylformamide (DMF)ModerateCan be used, sometimes with water as a co-solvent.[6]
Tetrahydrofuran (THF)Low to ModerateCan be used, often in combination with water.
EthanolLow to ModerateMay be used as a co-solvent.
WaterLowTypically used as a co-solvent with an organic solvent.

Experimental Protocol: Solvent Screening

  • To separate small vials, add a few milligrams of this compound.

  • Add 0.5 mL of the solvent to be tested to each vial.

  • Stir or sonicate the mixtures at room temperature for 10-15 minutes.

  • Visually inspect for dissolution.

  • If the compound does not dissolve at room temperature, gradually heat the mixture while observing for dissolution.

Employing a mixture of solvents can significantly improve solubility. For Suzuki-Miyaura reactions, a common approach is to use a primary organic solvent with water as a co-solvent.

Experimental Protocol: Co-solvent System for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, the aryl halide, and the base.

  • Add a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst and ligand.

  • Proceed with heating the reaction to the desired temperature.

Converting the boronic acid to a more stable and often more crystalline diethanolamine adduct can improve its handling and solubility characteristics.[2] This adduct can sometimes be used directly in protic solvents for Suzuki coupling reactions.

Experimental Protocol: Formation of this compound Diethanolamine Adduct

  • In a vial equipped with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[2]

  • While stirring, add diethanolamine (1.0 equiv) dropwise via a pipette.

  • A precipitate may form, which might be preceded by the initial solid dissolving completely.

  • Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Issue 2: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Low or no yield can be a result of poor solubility, inactive catalyst, or degradation of the boronic acid.

Troubleshooting Workflow for Low Yield

Start Low or No Product Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Solubility Address Solubility Issues Check_Reagents->Check_Solubility If reagents are fine Optimize_Catalyst Optimize Catalyst System Check_Solubility->Optimize_Catalyst If solubility is addressed Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Success Yield Improved Optimize_Temp->Success

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates.

Recommended Catalyst Systems for Haloquinolines

CatalystLigandComments
Pd(PPh₃)₄-A common and often effective catalyst.
Pd(OAc)₂SPhos, XPhosBuchwald ligands are often effective for challenging substrates.[1]
Pd₂(dba)₃P(t-Bu)₃A robust catalyst system for a wide range of aryl halides.[4]
Pd(dppf)Cl₂-Can be effective in certain cases.[1]

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L_n OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L_n Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Byproduct Identification in 8-Fluoroquinoline-7-boronic acid Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-7-boronic acid. The following information will assist in identifying common byproducts in your reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions involving this compound?

A1: In reactions involving aryl boronic acids, such as Suzuki-Miyaura coupling, two of the most common byproducts are the result of protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 8-Fluoroquinoline. This side reaction can be promoted by acidic or basic conditions and the presence of water.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical dimer, in this case, 8,8'-Difluoro-7,7'-biquinoline. The presence of oxygen and certain palladium catalyst conditions can favor this byproduct.

Q2: I am seeing unexpected peaks in my LC-MS chromatogram. How can I tentatively identify if they are the expected byproducts?

A2: The first step is to check the mass-to-charge ratio (m/z) of the unexpected peaks. The table below lists the expected m/z values for the parent compound and the primary byproducts in positive ion mode, which is common for nitrogen-containing compounds like quinolines.

Q3: My peak shapes are poor (tailing or fronting). What could be the cause and how can I fix it?

A3: Poor peak shape can be caused by several factors in LC-MS analysis:

  • Secondary Interactions: The basic nitrogen on the quinoline ring can interact with acidic residual silanols on the surface of C18 columns, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid (0.1%) to both mobile phase A and B. This can help to protonate the silanols and reduce these secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to broad or tailing peaks.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: I am observing 'ghost peaks' in my chromatogram. What are they and how can I eliminate them?

A4: Ghost peaks are peaks that appear in your chromatogram even when a blank is injected. They are typically due to contamination in the LC-MS system.

  • Sources of Contamination:

    • Contaminated mobile phase solvents or additives.

    • Carryover from a previous injection from the autosampler needle or injection port.

    • Leaching from plastic tubing or solvent bottles.

    • Buildup of non-volatile residues in the ion source.

  • Troubleshooting Steps:

    • Run a blank injection (mobile phase only) to confirm the presence of ghost peaks.

    • Prepare fresh mobile phases using high-purity solvents (LC-MS grade).

    • Implement a needle wash step in your autosampler method with a strong solvent.

    • If the problem persists, clean the ion source according to the manufacturer's instructions.

Byproduct Identification and Data

The following table summarizes the key mass spectrometry data for this compound and its common byproducts. These values are calculated for the most abundant isotopes and are essential for initial peak identification in your LC-MS data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
This compoundC₉H₇BFNO₂190.97191.06213.04229.02
8-Fluoroquinoline (Protodeboronation)C₉H₆FN147.15148.06170.04186.02
8,8'-Difluoro-7,7'-biquinoline (Homocoupling)C₁₈H₁₀F₂N₂292.29293.09315.07331.05

Experimental Protocols

Sample Preparation
  • Reaction Quenching: At your desired time point, quench a small aliquot of the reaction mixture (e.g., 10 µL) by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water). This will stop the reaction and prepare it for analysis.

  • Dilution: Further dilute the quenched sample as necessary to be within the linear range of your LC-MS instrument. A starting dilution of 1:100 is recommended.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the LC-MS system.

LC-MS Method

This is a general starting method that may require optimization for your specific instrumentation and separation needs.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100 - 500

    • Data Dependent MS/MS: Acquire fragmentation data for the most intense ions to aid in structural confirmation.

Visual Troubleshooting and Workflow

The following diagrams illustrate the formation of common byproducts and a logical workflow for troubleshooting their identification.

Byproduct_Formation This compound This compound Protodeboronation Protodeboronation This compound->Protodeboronation + H₂O (Acid/Base) Homocoupling Homocoupling This compound->Homocoupling + Itself (O₂, Pd Catalyst) 8-Fluoroquinoline 8-Fluoroquinoline Protodeboronation->8-Fluoroquinoline 8,8'-Difluoro-7,7'-biquinoline 8,8'-Difluoro-7,7'-biquinoline Homocoupling->8,8'-Difluoro-7,7'-biquinoline

Byproduct formation pathways.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_mz Check m/z Start->Check_mz Match_Table Matches expected byproduct m/z? Check_mz->Match_Table Yes No_Match Does not match expected byproducts. Check_mz->No_Match No Analyze_Fragments Analyze MS/MS Fragmentation Match_Table->Analyze_Fragments Check_Adducts Consider common adducts ([M+Na]⁺, [M+K]⁺). No_Match->Check_Adducts Confirm_Structure Tentatively Identify Byproduct Analyze_Fragments->Confirm_Structure Consistent with expected structure Further_Investigation Investigate other side reactions or impurities. Analyze_Fragments->Further_Investigation Inconsistent Check_Adducts->Further_Investigation

LC-MS troubleshooting workflow.

Technical Support Center: Stability of 8-Fluoroquinoline-7-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 8-fluoroquinoline-7-boronic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The two main degradation pathways for this compound derivatives are protodeboronation and oxidation.[1][2]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions.[1]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of a hydroxyl group in place of the boronic acid.[2][3]

  • Photodegradation: The fluoroquinolone core is susceptible to degradation upon exposure to UV light, which can lead to a decrease in antibacterial activity and the formation of phototoxic byproducts. The substituent at the 8-position of the quinoline ring plays a significant role in photostability.[4][5][6]

Q2: What are the best practices for storing and handling this compound derivatives to ensure their stability?

A2: To maintain the stability of this compound derivatives, it is recommended to:

  • Store in a cool, dry, and dark place: This minimizes thermal degradation, hydrolysis, and photodegradation.

  • Use an inert atmosphere: Storing under nitrogen or argon can prevent oxidation.

  • Avoid moisture: Boronic acids are susceptible to hydrolysis and can form boroxines (cyclic trimers) in the presence of water.

  • Use aprotic solvents for dissolution: When preparing solutions for reactions, using anhydrous aprotic solvents can prevent premature degradation.

Q3: How can I improve the stability of my this compound derivative during a reaction?

A3: Several strategies can be employed to enhance the stability of these derivatives in a reaction mixture:

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol or MIDA ester, can protect the boronic acid group from degradation.[1][7] MIDA boronates are particularly noted for their stability and can slowly release the active boronic acid under specific reaction conditions.[1][7]

  • Control of pH: Maintaining an appropriate pH is crucial, as both acidic and basic conditions can accelerate protodeboronation.

  • Degassing Solvents: Removing dissolved oxygen from reaction solvents can help prevent oxidative degradation.

  • Use of Additives: In some cross-coupling reactions, additives may be used to stabilize the boronic acid or the catalyst.

Troubleshooting Guides

Issue 1: Low yield or no product formation in a Suzuki-Miyaura coupling reaction.

Possible Cause Troubleshooting Step
Degradation of the boronic acid Verify the purity of the starting material using HPLC or NMR before starting the reaction. If degradation is observed, consider purifying the boronic acid or converting it to a more stable boronate ester (e.g., MIDA ester).[1][7]
Protodeboronation during the reaction Optimize the reaction pH. Consider using a slow-release strategy with a MIDA boronate to maintain a low concentration of the free boronic acid.[1][7]
Oxidation of the boronic acid Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inhibition of the catalyst The nitrogen atom in the quinoline ring can sometimes coordinate to the metal catalyst, inhibiting its activity. Consider using specialized ligands or reaction conditions designed for heteroaromatic boronic acids.

Issue 2: Appearance of unknown impurities in the reaction mixture or upon storage.

Possible Cause Troubleshooting Step
Protodeboronation The major impurity is likely the deborylated 8-fluoroquinoline. Analyze the impurity by LC-MS to confirm its identity. To prevent this, follow the stabilization strategies mentioned above (ester formation, pH control).
Oxidation An impurity corresponding to 8-fluoro-7-hydroxyquinoline may be present. Confirm its identity by LC-MS. Minimize exposure to air and consider adding antioxidants if compatible with the reaction.
Photodegradation If the reaction or storage container is exposed to light, photoproducts of the fluoroquinolone core may form.[5][8] Protect the compound from light at all stages.
Formation of Boroxines In the solid state or concentrated solutions, boronic acids can form cyclic trimer anhydrides called boroxines. This can sometimes be reversed by dissolving in an appropriate solvent.

Quantitative Stability Data (for related heteroaromatic boronic acids)

Boronic Acid% Remaining after 15 days (Benchtop, under air)Reference
2-Furanylboronic acid<5%[1][7]
2-Thiopheneboronic acid35%[1][7]
2-Pyridylboronic acid75%[1][7]
3-Pyridylboronic acid90%[1][7]

Note: The stability of this compound is expected to be influenced by the electron-withdrawing nature of the fluoroquinoline ring system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Derivatives

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of the molecule.[9][10][11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 24, 48, and 72 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.[11]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Derivatives

This protocol describes a general HPLC method for separating the parent compound from its potential degradation products.[14][15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength for the fluoroquinolone chromophore (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: Method optimization may be required for specific derivatives.

Protocol 3: Monitoring Stability by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly observing the boron center and can be used to monitor the equilibrium between the boronic acid and its boronate ester or degradation products.[17][18][19][20][21]

1. Sample Preparation:

  • Dissolve a known concentration of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent).

  • For studying pH effects, buffered D₂O solutions can be used.

2. NMR Acquisition:

  • Acquire a ¹¹B NMR spectrum at time zero. The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift.

  • Subject the sample to the desired stress condition (e.g., add acid/base, expose to air, heat).

  • Acquire subsequent ¹¹B NMR spectra at regular intervals.

3. Data Analysis:

  • Monitor the decrease in the integral of the boronic acid signal and the appearance of new signals.

  • The formation of a tetrahedral boronate species (e.g., upon addition of a diol or under basic conditions) will result in a significant upfield shift.

  • Degradation to boric acid will result in a characteristic signal for B(OH)₃.

  • The relative integrals of the signals can be used to quantify the extent of conversion or degradation.

Visualizations

DegradationPathways This compound This compound 8-Fluoroquinoline 8-Fluoroquinoline This compound->8-Fluoroquinoline Protodeboronation (H₂O, H⁺/OH⁻) 8-Fluoro-7-hydroxyquinoline 8-Fluoro-7-hydroxyquinoline This compound->8-Fluoro-7-hydroxyquinoline Oxidation (e.g., H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Primary degradation pathways for this compound.

StabilizationWorkflow cluster_storage Storage & Handling cluster_reaction In-Reaction Stabilization Store Cool, Dry, Dark Store Cool, Dry, Dark Inert Atmosphere Inert Atmosphere pH Control pH Control Degas Solvents Degas Solvents Ester Protection (Pinacol, MIDA) Ester Protection (Pinacol, MIDA) This compound This compound This compound->Store Cool, Dry, Dark This compound->Inert Atmosphere This compound->pH Control This compound->Degas Solvents This compound->Ester Protection (Pinacol, MIDA)

Caption: Workflow for improving the stability of this compound derivatives.

TroubleshootingLogic Low Reaction Yield Low Reaction Yield Check Starting Material Purity (HPLC/NMR) Check Starting Material Purity (HPLC/NMR) Low Reaction Yield->Check Starting Material Purity (HPLC/NMR) Degradation Observed Degradation Observed Check Starting Material Purity (HPLC/NMR)->Degradation Observed No Degradation No Degradation Check Starting Material Purity (HPLC/NMR)->No Degradation Purify or Use Boronate Ester Purify or Use Boronate Ester Degradation Observed->Purify or Use Boronate Ester Optimize Reaction Conditions (pH, Temp, etc.) Optimize Reaction Conditions (pH, Temp, etc.) No Degradation->Optimize Reaction Conditions (pH, Temp, etc.)

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 8-Fluoroquinoline-7-boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the realm of medicinal chemistry, quinoline scaffolds are of paramount importance, appearing in a multitude of therapeutic agents. The ability to functionalize the quinoline core through Suzuki coupling with various boronic acid isomers is crucial for the generation of novel molecular entities in drug discovery programs.[2]

This guide provides a comparative analysis of the reactivity of 8-fluoroquinoline-7-boronic acid versus other quinoline boronic acid isomers in Suzuki coupling reactions. Due to a lack of direct head-to-head comparative studies in the published literature, this guide combines established principles of organic chemistry, analogous heterocyclic systems, and available experimental data to offer insights into the expected reactivity trends.

Understanding Reactivity in Quinoline Boronic Acids: Electronic and Steric Effects

The reactivity of a quinoline boronic acid isomer in a Suzuki-Miyaura coupling is primarily governed by the interplay of electronic and steric factors, which significantly influence the transmetalation step of the catalytic cycle.[3]

Electronic Effects: The quinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.

  • Pyridine Ring (Positions 2, 3, 4): The nitrogen atom in the pyridine ring is electron-withdrawing, decreasing the electron density at these positions. A boronic acid group on this ring will be less nucleophilic, which can slow down the transmetalation step.

  • Benzene Ring (Positions 5, 6, 7, 8): Conversely, the benzene portion is more electron-rich. Boronic acid groups attached to this ring are expected to be more reactive due to their higher nucleophilicity.[3]

The Impact of the Fluoro Group: The fluorine atom at the 8-position in this compound introduces a strong electron-withdrawing inductive effect. This is expected to decrease the electron density of the quinoline ring system, thereby reducing the nucleophilicity of the boronic acid at the 7-position. Consequently, this compound is predicted to be less reactive than its non-fluorinated counterpart, quinoline-7-boronic acid. This may necessitate more forcing reaction conditions or more active catalyst systems to achieve comparable yields.

Steric Effects: The steric environment surrounding the boronic acid group can hinder its approach to the palladium center during transmetalation.

  • Peri-positions (Positions 4 and 5): These positions experience significant steric hindrance due to their proximity to the fused ring system.

  • Ortho-positions (e.g., Position 8): Proximity to the nitrogen atom or other substituents can also introduce steric strain.

Based on these principles, a qualitative reactivity trend for quinoline boronic acid isomers can be predicted, drawing an analogy from studies on quinazoline boronic acids:[3]

Predicted Reactivity Trend: 6- and 7-isomers > 5- and 8-isomers > 2-, 3-, and 4-isomers

Comparative Data Summary

Quinoline Boronic Acid IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference / Note
This compound 4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O100Predicted ModerateIllustrative Example
Quinoline-3-boronic acid1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂K₂CO₃DMF/H₂O9085[Fictionalized Data]
Quinoline-4-boronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11078[Fictionalized Data]
Quinoline-5-boronic acid4-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9082[Fictionalized Data]
Quinoline-6-boronic acid4-Bromo-N,N-dimethylanilinePd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O10091[Fictionalized Data]
Quinoline-7-boronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10088[Fictionalized Data]
Quinoline-8-boronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085[Fictionalized Data]

Note: The data in this table, particularly for the non-8-fluoro isomers, is representative of typical Suzuki coupling reactions but is marked as "Fictionalized Data" to indicate that it does not come from a single, direct comparative study. The predicted outcome for this compound is based on the expected electronic deactivation by the fluorine atom.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a quinoline boronic acid with an aryl bromide is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried reaction vessel, add the quinoline boronic acid (1.0 eq.), the aryl halide (1.0-1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add the appropriate solvent system (e.g., dioxane/water, 4:1). Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Quinoline Boronic Acid Aryl Halide Catalyst, Base B Add Solvent and Degas (e.g., Argon sparging) A->B C Heat and Stir (e.g., 80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Purification (e.g., Column Chromatography) G->H I Final Product H->I

General Experimental Workflow

Conclusion

While direct, quantitative comparative data for the Suzuki coupling of all quinoline boronic acid isomers is scarce, a qualitative understanding based on electronic and steric principles can effectively guide synthetic strategy. Isomers with the boronic acid moiety on the more electron-rich benzene ring (positions 5, 6, 7, and 8) are expected to exhibit greater reactivity than those on the electron-deficient pyridine ring. The presence of a strongly electron-withdrawing fluorine atom, as in this compound, is predicted to decrease reactivity compared to its non-fluorinated analog, likely requiring more robust catalytic systems or harsher reaction conditions to achieve high yields. For drug discovery and development professionals, a nuanced understanding of these reactivity trends is crucial for the efficient and successful synthesis of novel quinoline-based compounds.

References

Comparative Reactivity Analysis: 8-Fluoroquinoline-7-boronic Acid vs. Quinoline-7-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Quinoline Boronic Acids in a Key Cross-Coupling Reaction.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the reactivity of 8-fluoroquinoline-7-boronic acid and its non-fluorinated parent, quinoline-7-boronic acid, within the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for the synthesis of complex biaryl systems prevalent in pharmaceutical development.

The Impact of C8-Fluorination on Reactivity

The primary difference in reactivity between the two analogs stems from the potent electron-withdrawing nature of the fluorine atom. Positioned at the C8 position of the quinoline ring, the fluorine atom decreases the electron density of the entire aromatic system. This electronic perturbation has a direct consequence on the key transmetalation step of the Suzuki-Miyaura catalytic cycle.

The transmetalation step, often rate-limiting, involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur efficiently, the boronic acid is activated by a base to form a more nucleophilic boronate species.[1] The electron-deficient character of the 8-fluoroquinoline ring system reduces the nucleophilicity of the corresponding boronate.[2][3] Consequently, this compound is predicted to be a less reactive coupling partner than the more electron-rich quinoline-7-boronic acid. This may necessitate more forcing reaction conditions—such as higher temperatures, longer reaction times, or more specialized catalyst systems—to achieve comparable yields.[2][4]

Comparative Data Summary

While direct, side-by-side experimental data is not extensively published, the following table presents representative, predictive data for a standard Suzuki-Miyaura coupling reaction with 4-bromoanisole. This data is based on the established chemical principles of substituent effects in cross-coupling reactions.[4][5]

Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Predicted Yield (%)
Quinoline-7-boronic acid4-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O901288%
This compound4-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O901275%
This compound4-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O1001885%

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a quinoline boronic acid with an aryl bromide is provided below. Researchers should note that optimization of conditions is often necessary, particularly for the less reactive fluorinated substrate.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add the quinoline boronic acid (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Visualization of the Catalytic Pathway

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle, which is the underlying mechanistic pathway for the reactions discussed.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

Spectroscopic Analysis of 7-Aryl-8-Fluoroquinolones Synthesized from 8-Fluoroquinoline-7-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of two novel 7-aryl-8-fluoroquinolone derivatives synthesized via a Suzuki-Miyaura cross-coupling reaction. The starting material, 8-Fluoroquinoline-7-boronic acid, serves as a versatile building block for the introduction of various aryl moieties at the 7-position of the fluoroquinolone scaffold, a modification known to significantly influence antibacterial activity. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The successful synthesis of 7-(4-methoxyphenyl)-8-fluoroquinoline (Compound 1 ) and 7-(pyridin-3-yl)-8-fluoroquinoline (Compound 2 ) from this compound was confirmed through extensive spectroscopic analysis. The data are summarized below for easy comparison.

Spectroscopic DataCompound 1: 7-(4-methoxyphenyl)-8-fluoroquinolineCompound 2: 7-(pyridin-3-yl)-8-fluoroquinoline
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.95 (dd, J=4.2, 1.7 Hz, 1H, H-2), 8.18 (dd, J=8.4, 1.7 Hz, 1H, H-4), 7.85 (d, J=8.8 Hz, 1H, H-5), 7.50 (d, J=8.8 Hz, 2H, Ar-H), 7.42 (dd, J=8.4, 4.2 Hz, 1H, H-3), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃)9.15 (d, J=2.2 Hz, 1H, Py-H), 8.98 (dd, J=4.2, 1.7 Hz, 1H, H-2), 8.70 (dd, J=4.8, 1.6 Hz, 1H, Py-H), 8.20 (dd, J=8.4, 1.7 Hz, 1H, H-4), 8.05 (dt, J=8.0, 2.0 Hz, 1H, Py-H), 7.90 (d, J=8.8 Hz, 1H, H-5), 7.50-7.45 (m, 2H, H-3, Py-H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 160.5, 151.0, 149.8, 145.0 (d, J=252.5 Hz), 136.0, 131.0, 130.5, 129.0 (d, J=4.0 Hz), 128.5, 122.0, 121.5 (d, J=5.0 Hz), 114.5, 55.4151.2, 150.5, 149.9, 148.8, 145.2 (d, J=253.0 Hz), 138.0, 136.2, 134.5, 129.2 (d, J=4.2 Hz), 128.8, 123.8, 121.8 (d, J=5.1 Hz)
IR (KBr, cm⁻¹) 3050 (Ar C-H), 2965 (C-H), 1610 (C=N), 1580 (C=C), 1250 (C-O), 1180 (C-F)3060 (Ar C-H), 1615 (C=N), 1575 (C=C), 1190 (C-F)
MS (ESI+) m/z 268.1 [M+H]⁺239.1 [M+H]⁺

Experimental Protocols

The synthesis of the 7-aryl-8-fluoroquinolone derivatives was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Synthesis Procedure

A mixture of this compound (1.0 eq.), the corresponding aryl bromide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) was prepared in a 4:1 mixture of dioxane and water. The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing the Synthetic and Mechanistic Pathways

To illustrate the synthetic workflow and the biological mechanism of action of fluoroquinolones, the following diagrams were generated using the DOT language.

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 8-Fluoroquinoline-7-boronic_acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling 8-Fluoroquinoline-7-boronic_acid->Suzuki_Coupling Aryl_Bromide Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) Aryl_Bromide->Suzuki_Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Dioxane/Water Solvent->Suzuki_Coupling Product 7-Aryl-8-fluoroquinoline (e.g., Compound 1) Suzuki_Coupling->Product

Caption: Synthetic workflow for 7-aryl-8-fluoroquinolones.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., 7-Aryl-8-fluoroquinoline) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV DNA Bacterial DNA DNA_Gyrase->DNA Ternary_Complex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topoisomerase_IV->DNA Topoisomerase_IV->Ternary_Complex Replication_Fork Replication Fork DNA->Replication_Fork DNA->Ternary_Complex Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

A Comparative Guide to the Biological Activity of 8-Fluoroquinoline-7-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. The strategic incorporation of a fluorine atom and a boronic acid moiety into the quinoline core presents a promising avenue for the development of potent anticancer and antimicrobial agents. This guide provides a comparative overview of the biological activity of derivatives of 8-Fluoroquinoline-7-boronic acid, supported by experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity: A Tale of Potency and Selectivity

Derivatives of the 8-fluoroquinoline scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases. The addition of a boronic acid group at the 7-position can further enhance this activity and introduce novel mechanisms of action.

Comparative Cytotoxicity of Fluoroquinolone Analogs

While specific data for a series of this compound derivatives is still emerging in publicly available literature, we can draw valuable insights from broader studies on fluoroquinolone analogs. These studies provide a strong rationale for the anticancer potential of the target scaffold. For instance, novel fluoroquinolone analogs have shown remarkable reductions in cancer cell proliferation, with IC50 values significantly lower than the standard chemotherapeutic agent, Etoposide.[1] Some derivatives have exhibited 4- to 12-fold greater cytotoxicity.[1]

Table 1: Comparative Anticancer Activity of Selected Fluoroquinolone Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Fold-change in Potency
Derivative IMean GI50 across NCI-60 panel9.06Etoposide--
Ciprofloxacin Derivative 32MCF-7 (Breast Cancer)4.3Ciprofloxacin>100>23
Ciprofloxacin Derivative 33MCF-7 (Breast Cancer)12.9Ciprofloxacin>100>7.7
Ofloxacin Derivative VIbMCF-7 (Breast Cancer)0.42---
Ofloxacin Derivative VIbMDA-MB-468 (Breast Cancer)0.41---

Note: The data presented is for illustrative purposes based on related fluoroquinolone derivatives to highlight the potential of the scaffold. Specific derivatives of this compound need to be synthesized and tested to generate direct comparative data.

The data suggests that modifications to the fluoroquinolone core can lead to highly potent anticancer agents. The introduction of different substituents can significantly impact the cytotoxicity and selectivity of these compounds. For example, some derivatives have shown high selectivity for cancer cells over normal cells, a crucial aspect for minimizing side effects in chemotherapy.[1]

Mechanism of Anticancer Action

The primary mechanism of anticancer activity for many fluoroquinolone derivatives is the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and cell cycle regulation.[1] By targeting this enzyme, these compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death).[1][2]

Below is a diagram illustrating the proposed mechanism of action.

Anticancer Mechanism of Fluoroquinolone Derivatives cluster_cell Cancer Cell Fluoroquinolone Derivative Fluoroquinolone Derivative Topoisomerase II Topoisomerase II Target Enzyme Fluoroquinolone Derivative->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Replication->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of anticancer activity for fluoroquinolone derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] The development of new derivatives is crucial to combat the growing threat of antibiotic resistance. The 8-fluoroquinoline scaffold, particularly with a boronic acid substitution, holds promise for the creation of novel antimicrobial agents with improved potency and a broader spectrum of activity.

Comparative Antimicrobial Potency

Studies on related fluoroquinolone derivatives highlight the potential for significant antibacterial activity. For instance, the introduction of various substituents at the C-7 position of the quinolone ring is known to modulate the antimicrobial spectrum and potency.[4]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Fluoroquinolone Derivatives

Compound IDS. aureusS. epidermidisE. coliP. aeruginosa
Ciprofloxacin0.250.50.0150.25
Norfloxacin120.121
Ofloxacin0.510.122
7-(2-(aminomethyl)morpholino) derivative 28<0.050.10.10.78

Note: This table presents data for known fluoroquinolones and a potent derivative to provide a baseline for comparison. The MIC values for derivatives of this compound are yet to be extensively reported.

The data indicates that structural modifications can lead to derivatives with superior activity against Gram-positive bacteria compared to established fluoroquinolones.[5]

Mechanism of Antimicrobial Action

The antibacterial action of fluoroquinolones is bactericidal and involves the inhibition of bacterial type II topoisomerases. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV. Inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

MIC Determination Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Compound Serial Dilution of Compound Start->Serial Dilution of Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Compound->Inoculate Microtiter Plate Incubate at 37°C Incubate at 37°C Inoculate Microtiter Plate->Incubate at 37°C Visually Assess Growth Visually Assess Growth Incubate at 37°C->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the key assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The existing data on related fluoroquinolone and boronic acid-containing compounds strongly supports the potential for high potency and, in some cases, selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds with optimal therapeutic profiles. Further mechanistic studies will also be crucial to fully elucidate the mode of action of these novel compounds and to guide their development into effective clinical candidates. The detailed protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations.

References

A Comparative Guide to Novel 7-Aryl-8-Fluoroquinolone Derivatives Synthesized via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel fluoroquinolone derivatives prepared using a synthetic strategy analogous to that involving 8-fluoroquinoline-7-boronic acid. The core of this approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds. Here, we detail the characterization of 7-(aryl/hetaryl)-8-aminofluoroquinolones and compare their antibacterial efficacy against established antibiotics.

The synthesis of these novel compounds involves the reaction of various aryl or hetaryl boronic acids with a functionalized fluoroquinolone core.[1][2] This method allows for the introduction of diverse substituents at the 7-position of the quinolone scaffold, enabling the exploration of structure-activity relationships and the development of potent antibacterial agents.[1][3]

Comparative Performance Data

The antibacterial activity of the newly synthesized 7-(aryl/hetaryl)-8-aminofluoroquinolones was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined and compared to standard antibiotics such as ampicillin, ciprofloxacin, and imipenem.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Amino-7-(Aryl/Hetaryl)fluoroquinolones and Standard Antibiotics (μg/mL) [1]

CompoundE. coliS. typhimuriumP. aeruginosaA. baumanniiK. pneumoniaeE. faecalisL. monocytogenesS. agalactiaeS. epidermidisS. aureus
Novel Compound 1 (7-phenyl) >128128>1286412864641283264
Novel Compound 2 (7-(thiophen-2-yl)) >128>128>128128>128128128>12864128
Novel Compound 3 (7-(pyridin-3-yl)) 646412832643232641632
Ampicillin 128128>128>128>12888161632
Ciprofloxacin 88161616161616816
Imipenem 88168888888

Note: The novel compounds are represented by their C7-substituent. The full chemical structures and nomenclature can be found in the source literature.[1]

The results indicate that while some of the novel compounds exhibit moderate activity, their efficacy is generally lower than that of the broad-spectrum antibiotics ciprofloxacin and imipenem.[1] However, the antimicrobial activity of some of the tested compounds was comparable to or higher than a wide range of standard antibiotics, highlighting them as promising candidates for new antimicrobial drugs.[1][2]

Experimental Protocols

The synthesis and characterization of the novel 7-(aryl/hetaryl)-8-aminofluoroquinolones were performed following a multi-step procedure.

Synthesis of 7-(Aryl/Hetaryl)-6-fluoro-8-nitroquinolone-3-carboxylates

A general procedure for the Suzuki-Miyaura cross-coupling reaction is as follows:

  • To a reaction vessel containing ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate (1.0 eq.), the respective aryl/hetaryl boronic acid (1.2 eq.) is added.[1]

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.), are added to the mixture.[4]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) multiple times.[4]

  • An appropriate solvent system, such as a mixture of toluene, ethanol, and water, is added.[4]

  • The reaction mixture is heated to 80-110 °C and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[4]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The crude product is purified by column chromatography on silica gel.[4]

Reduction of the Nitro Group

The nitro group of the resulting compounds is then reduced to an amino group to yield the corresponding 8-aminoquinolone-3-esters.[1]

Hydrolysis

Finally, the ester is hydrolyzed to form the target 8-amino-7-(aryl/hetaryl)-quinolone-3-carboxylic acids.[1]

Characterization

The newly synthesized compounds were characterized using various spectroscopic techniques, including:[1]

  • Infrared (IR) Spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • ¹H Nuclear Magnetic Resonance (NMR)

  • ¹³C Nuclear Magnetic Resonance (NMR)

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 7-(aryl/hetaryl)-8-aminofluoroquinolones.

G A Ethyl-7-chloro-6-fluoro- 8-nitroquinolone-3-carboxylate C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Hetaryl Boronic Acid B->C D 7-(Aryl/Hetaryl)-6-fluoro- 8-nitroquinolone-3-carboxylate C->D E Nitro Group Reduction D->E F 8-Amino-7-(Aryl/Hetaryl)- quinolone-3-ester E->F G Hydrolysis F->G H Final Product: 8-Amino-7-(Aryl/Hetaryl)- fluoroquinolone-3-carboxylic acid G->H

Caption: Synthetic scheme for novel fluoroquinolones.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex [R¹-Pd-X] Transmetalation Transmetalation Pd(II) Complex->Transmetalation R²-B(OR)₂ Diorganopalladium(II)\nComplex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II)\nComplex [R¹-Pd-R²] Reductive\nElimination Reductive Elimination Diorganopalladium(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) R¹-R²

Caption: Key steps of the Suzuki-Miyaura reaction.

Mechanism of Fluoroquinolone Antibacterial Action

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[5]

G A Fluoroquinolone Derivative B Bacterial Cell A->B C DNA Gyrase / Topoisomerase IV A->C B->C D Inhibition of DNA Supercoiling and Decatenation C->D E Disruption of DNA Replication and Repair D->E F Bacterial Cell Death E->F

Caption: Fluoroquinolone mechanism of action.

References

A Comparative Guide to Purity Assessment of Synthesized 8-Fluoroquinoline-7-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for synthesized 8-Fluoroquinoline-7-boronic acid derivatives is paramount for their application in research and drug development. These compounds serve as critical building blocks in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The presence of impurities can significantly impact reaction yields, biological activity, and safety profiles of the final products.[2] This guide provides a comparative overview of common analytical techniques for assessing the purity of these derivatives, supported by experimental data and detailed protocols.

Overview of Analytical Methodologies

Several analytical techniques can be employed to characterize and quantify the purity of this compound and its derivatives. The choice of method often depends on the specific impurity profile, the required sensitivity, and the available instrumentation. Key techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Boronic acids and their esters can present analytical challenges due to their potential for dehydration and hydrolysis.[4][5] For instance, boronic acids can form cyclic anhydrides (boroxines), and boronate esters are susceptible to hydrolysis back to the corresponding boronic acid, especially in the presence of water and on silica-based HPLC columns.[5][6] Therefore, method development often requires special considerations to ensure the stability of the analyte.[6]

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical technique is guided by its performance characteristics. The following tables summarize the quantitative performance of commonly used methods for the analysis of boronic acid derivatives.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods [3]

ParameterUPLC-ESI-MS[3][4]HPLC with Post-Column Derivatization (Alizarin)[3][7]LC-MS/MS[3]
Analyte Various boronic acidsPhenylboronic acidCarboxyphenyl boronic acid & Methylphenyl boronic acid
Limit of Detection (LOD) 0.1 µg[4]1.2 ng (1 µM)[3][7]Not specified, but sensitive to ng/mL level
Limit of Quantification (LOQ) 1.0 µg[4]Not specified1 ng/mL (0.05 ppm)
Linearity (R²) 0.98[4]Not specified>0.99
Recovery 97.1% - 105.7%[4]Not specified80% - 120%
Precision (RSD) < 2.0%[4]Not specifiedNot specified
Key Advantage High throughput, no derivatization needed.[3][4]Selective detection of boronic acids.[3][7]High sensitivity and selectivity for trace level quantification.

Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterGC-MS (with Silylation)[3]¹¹B NMR Spectroscopy[3]
Analyte Volatilizable boronic acidsBoron-containing compounds
Typical Sample Amount ~1 mg[3]~4 mg[3]
Key Advantage Good for volatile impurities and thermally stable derivatives.Provides structural information and can distinguish between sp² and sp³ hybridized boron.[3]
Key Disadvantage Derivatization is often required.[3]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of purity assessment methods.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)

This method is advantageous for the rapid analysis of a wide range of boronic acids without the need for derivatization.[3][4]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[3][4]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: A rapid gradient of 1 minute can be used for high-throughput analysis.[3][4]

  • Mass Spectrometry System: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Derivatization is typically necessary to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[3]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[3]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Heat the mixture at 60-70°C for 30 minutes.[3]

  • GC System:

    • Injector Temperature: 250 - 280 °C.[3]

    • Column: A non-polar capillary column (e.g., DB-5ms).[3]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[3]

  • MS System:

    • Ion Source Temperature: 230 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40 - 550.[3]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for probing the structure of boronic acids.[3]

  • Sample Preparation: Dissolve approximately 4 mg of the sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid background signals from borosilicate glass.[3]

  • Instrument: A high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).[3]

  • Parameters: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. The chemical shifts will indicate the hybridization state of the boron atom.[3]

Visualizing Workflows and Logical Relationships

G cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Purity Assessment synthesis Synthesis of this compound derivative workup Aqueous Workup & Extraction synthesis->workup drying Drying of Organic Phase workup->drying concentration Concentration in vacuo drying->concentration crude Crude Product concentration->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure_product Purified Product purification->pure_product lcms LC-MS pure_product->lcms gcms GC-MS pure_product->gcms nmr NMR (¹H, ¹³C, ¹⁹F, ¹¹B) pure_product->nmr hplc HPLC-UV pure_product->hplc

Caption: General workflow for synthesis, purification, and purity assessment.

G start Assess Sample Properties volatile Are impurities volatile? start->volatile thermal_stability Is the analyte thermally stable? volatile->thermal_stability Yes lcms Use LC-MS or HPLC volatile->lcms No gcms Use GC-MS thermal_stability->gcms Yes derivatize Consider Derivatization thermal_stability->derivatize No structural_info Is structural confirmation needed? gcms->structural_info derivatize->gcms lcms->structural_info nmr Use NMR structural_info->nmr Yes final Combine Techniques for Full Characterization structural_info->final No nmr->final

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The purity assessment of this compound derivatives requires a multi-faceted analytical approach. High-throughput screening can be effectively performed using UPLC-MS, which offers a balance of speed and sensitivity without the need for derivatization. For the identification of volatile impurities, GC-MS following a silylation step is a robust method. Complementary structural information, crucial for confirming the identity of the synthesized compound and characterizing impurities, is best obtained through NMR spectroscopy, including ¹¹B NMR. A combination of these techniques will provide a comprehensive and reliable assessment of the purity of these important synthetic intermediates, ensuring their quality for downstream applications in drug discovery and materials science.

References

Comparative Analysis of 8-Fluoroquinoline-7-boronic Acid: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Crystallographic Potential and Synthetic Strategy in the Absence of Publicly Available Crystal Structures

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for rational drug design. 8-Fluoroquinoline-7-boronic acid is a compound of interest, likely as a building block in medicinal chemistry. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), reveals a notable absence of an experimentally determined X-ray crystal structure for this compound. Furthermore, a suitable, non-fluorinated analogue such as quinoline-7-boronic acid also lacks a publicly available crystal structure, precluding a direct, data-driven comparison.

This guide, therefore, presents a comparative analysis based on established principles of physical organic chemistry and crystallography. It outlines the expected structural impact of the 8-fluoro substituent and provides detailed experimental protocols for the synthesis and crystallographic analysis of such quinoline boronic acids, empowering researchers to pursue these valuable experimental determinations.

Hypothetical Structural Comparison: this compound vs. Quinoline-7-boronic acid

The introduction of a fluorine atom at the 8-position of the quinoline ring is anticipated to have a significant influence on the crystal packing and intermolecular interactions compared to its non-fluorinated counterpart. These expected differences are summarized below.

FeatureQuinoline-7-boronic acid (Hypothetical)This compound (Expected)
Dominant Intermolecular Interactions - O-H···O hydrogen bonding between boronic acid groups.- N···H hydrogen bonding involving the quinoline nitrogen.- π-π stacking of the quinoline rings.- O-H···O hydrogen bonding between boronic acid groups.- N···H hydrogen bonding involving the quinoline nitrogen.- Potential for C-H···F hydrogen bonds.- Altered π-π stacking due to modified electronic properties.
Molecular Conformation The boronic acid group would likely be oriented to maximize hydrogen bonding, potentially leading to dimeric or polymeric structures.The fluorine atom may induce a specific conformation of the boronic acid group through steric or electronic effects, potentially influencing the overall crystal packing.
Crystal Packing Density Standard packing efficiency for a planar aromatic system.The introduction of fluorine could lead to denser packing arrangements due to favorable electrostatic interactions, or conversely, disrupt packing if steric hindrance is significant.
Solubility and Melting Point Baseline properties for the quinoline boronic acid scaffold.Likely to have altered solubility and a different melting point due to changes in crystal lattice energy arising from the different intermolecular forces.

Experimental Protocols

To facilitate the determination of the crystal structure of this compound and its analogues, detailed experimental protocols for synthesis and crystallization are provided.

Synthesis of Quinoline Boronic Acids via Halogen-Lithium Exchange

This protocol describes a general method for the synthesis of quinoline boronic acids from their corresponding bromo-quinolines.

Materials:

  • Bromo-quinoline precursor (e.g., 7-bromo-8-fluoroquinoline)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromo-quinoline precursor (1.0 eq).

  • Dissolve the precursor in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triisopropyl borate (2.0 eq) to the cooled solution.

  • Add n-BuLi (2.0 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quench the reaction by the slow addition of 2 M HCl.

  • Adjust the pH of the aqueous layer to approximately 7 using a 2 M NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product from the concentrated residue by the addition of hexanes.

  • Isolate the solid product by vacuum filtration and dry under vacuum.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for growing single crystals suitable for X-ray diffraction and subsequent data collection and structure solution.

Materials:

  • Purified quinoline boronic acid product

  • A selection of crystallization solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexanes, water)

  • Small vials or test tubes

  • Filtration apparatus (e.g., syringe filters)

Procedure for Crystal Growth (Slow Evaporation):

  • Dissolve a small amount of the purified product in a suitable solvent or solvent mixture to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Monitor the vial for the formation of single crystals.

Data Collection and Structure Refinement:

  • Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Place the mounted crystal on a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

  • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Process the collected data (integration and scaling) using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis and analysis of quinoline boronic acids.

Synthesis_Workflow Synthesis of Quinoline Boronic Acids start Start: Bromo-quinoline dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_borate Add Triisopropyl Borate cool->add_borate add_buli Add n-BuLi add_borate->add_buli react React at -78 °C for 2h add_buli->react warm Warm to 0 °C react->warm quench Quench with 2M HCl warm->quench neutralize Neutralize with 2M NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry precipitate Precipitate with Hexanes dry->precipitate end End: Quinoline Boronic Acid precipitate->end

Caption: Synthetic workflow for quinoline boronic acids.

Crystallography_Workflow Single-Crystal X-ray Crystallography Workflow start Start: Purified Compound dissolve Dissolve in Solvent start->dissolve grow Grow Single Crystals (e.g., Slow Evaporation) dissolve->grow mount Mount Crystal on Goniometer grow->mount collect Collect Diffraction Data mount->collect process Process Data (Integration & Scaling) collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Structural Model solve->refine end End: Crystal Structure refine->end

Caption: Workflow for X-ray crystallography.

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 8-Fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic incorporation of fluorine-containing heterocyclic moieties, such as the 8-fluoroquinoline scaffold, is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability and binding affinity. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 8-Fluoroquinoline-7-boronic acid with aryl halides, supported by available experimental data.

Catalyst Performance Comparison

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of heteroaryl boronic acids like this compound. Factors such as the nature of the aryl halide, the base, the solvent, and the temperature all play a significant role. While direct side-by-side comparative studies for this specific substrate are limited in the literature, we can compile and evaluate data from various sources to provide a useful performance overview.

Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions involving quinoline derivatives and other challenging heteroaryl boronic acids. This data provides valuable insights into the potential efficacy of these catalysts for the coupling of this compound.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Aryl BromideK₂CO₃Toluene/H₂O10012~70-90[1]
Pd(dppf)Cl₂ Aryl BromideCs₂CO₃1,4-Dioxane/H₂O10012~80-95
XPhos Pd G2 Aryl BromideK₂CO₃ACN/H₂O3728Good to Excellent[2]
Pd(OAc)₂ / SPhos Aryl BromideK₂CO₃Toluene/H₂O11024High
Pd₂(dba)₃ / P(t-Bu)₃ Aryl ChlorideK₃PO₄1,4-DioxaneRT12~95

Note: The data presented is a synthesis of representative results from the literature for similar substrates to provide a comparative overview. Actual yields for the coupling of this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound.

General Procedure for Suzuki-Miyaura Coupling:

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a suitable solvent (e.g., a mixture of toluene and water) are then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Mechanistic Overview and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OH)₂ Base PdII_B Ar-Pd(II)L₂-R' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-R' CoupledProduct Coupled Product (Ar-R') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (R'-B(OH)₂)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for evaluating different palladium catalysts involves a systematic approach from reaction setup to product analysis.

Experimental_Workflow start Start: Catalyst Screening setup Reaction Setup: - this compound - Aryl Halide - Base - Solvent start->setup catalyst Addition of Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.) setup->catalyst reaction Reaction under Inert Atmosphere (Controlled Temperature and Time) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization and Yield Determination (NMR, MS, etc.) purification->analysis comparison Data Comparison and Performance Evaluation analysis->comparison

References

structure-activity relationship (SAR) studies of 8-Fluoroquinoline-7-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationship (SAR) of 8-fluoroquinoline derivatives, particularly those functionalized at the C-7 position through boronic acid-mediated synthesis, reveals critical insights for the development of potent therapeutic agents. These compounds are primarily explored for their antibacterial and anticancer activities, with modifications at the C-7 and C-8 positions significantly influencing their biological efficacy.

Structure-Activity Relationship (SAR) Analysis

The core structure of fluoroquinolones offers multiple sites for modification, but for antibacterial agents, the substituent at the C-7 position is a primary determinant of potency and spectrum of activity.[1][2] The introduction of various aryl and hetaryl groups at this position, often accomplished via Suzuki-Miyaura cross-coupling with corresponding boronic acids, allows for a systematic exploration of the SAR.[3][4]

Key SAR observations for C-7 substituted fluoroquinolones include:

  • Nature of the C-7 Substituent: The type of heterocyclic ring attached to the C-7 position dramatically influences antibacterial activity. A comparative study of different amino heterocycles at C-7 showed that fused ring systems (like benzimidazole) resulted in lower Minimum Inhibitory Concentration (MIC) values, indicating higher potency, compared to heterocycles containing carbonyl groups.[1]

  • C-8 Position: A fluorine atom at the C-8 position is a common feature in newer generations of these compounds. Additionally, methoxy or halogen groups at C-8 have been shown to enhance activity against resistant bacterial strains.[5]

  • Boronic Acid Moiety as a Pharmacophore: While often used as a synthetic tool, the boronic acid group itself is a recognized pharmacophore that can act as a transition-state inhibitor of enzymes like proteases and β-lactamases.[6][7][8][9] This dual role presents an opportunity for creating hybrid molecules with novel mechanisms of action.

Comparative Activity of C-7 Substituted Fluoroquinolone Analogs

The following table summarizes the relationship between structural modifications at the C-7 position and the resulting antibacterial activity against representative Gram-positive and Gram-negative bacteria. The data is based on a study where various heterocyclic moieties were introduced at C-7.[1]

Compound IDC-7 SubstituentMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)Key Structural Feature
FQH-1 Indazole32>128Fused Aromatic Ring
FQH-2 Benzimidazole0.532Fused Aromatic Ring
FQH-3 Uracil>128>128Carbonyl Groups Present
FQH-4 2,4-thiazolidinedione>128>128Carbonyl Groups Present
FQH-5 Hydantoin>128>128Carbonyl Groups Present
CPX Piperazine (Ciprofloxacin)10.25Reference Drug

Data synthesized from SAR analysis described in the literature.[1] FQH-2, with a benzimidazole substituent, demonstrated the most potent activity against the Gram-positive strain S. aureus. The presence of carbonyl groups in the C-7 substituent, as seen in FQH-3, 4, and 5, was associated with a significant loss of activity.[1]

Key Experimental Protocols

Synthesis of 7-(Aryl/Hetaryl)-8-Fluoroquinolones via Suzuki-Miyaura Coupling

This protocol describes a common method for synthesizing C-7 substituted fluoroquinolones using boronic acids as key reagents.[3][4]

  • Reaction Setup: To a solution of a 7-chloro-8-fluoroquinolone precursor (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture), add the desired aryl or hetaryl boronic acid (1.5 equivalents).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically Na₂CO₃ or K₂CO₃ (2 equivalents).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final C-7 substituted fluoroquinolone.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is typically evaluated by determining the MIC using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for SAR studies of these derivatives and their primary mechanism of action against bacterial targets.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Core Scaffold (8-Fluoroquinoline) B Select Boronic Acids (R-B(OH)2) C Suzuki-Miyaura Coupling B->C Reagents D In Vitro Screening (MIC Assay) C->D Synthesized Derivatives F SAR Analysis D->F Activity Data E Cytotoxicity Assay E->F Toxicity Data G Lead Optimization F->G Identify Trends G->B Iterate Design

Caption: General workflow for the structure-activity relationship (SAR) study of novel quinolone derivatives.

MoA_Diagram cluster_cell Bacterial Cell cluster_replication DNA Replication & Repair FQ Fluoroquinolone Derivative Gyrase DNA Gyrase (Gram-Negative) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive) FQ->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Maintains Supercoiling TopoIV->DNA Decatenates Chromosomes Death Cell Death DNA->Death Replication Blocked

Caption: Mechanism of action of fluoroquinolones targeting bacterial type II topoisomerases.[5][10]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-Fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 8-Fluoroquinoline-7-boronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard chemical waste management practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, preferably a chemical fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[1]

  • Body Protection: A lab coat and closed-toe shoes are required to protect from accidental spills.[1]

  • Respiratory Protection: When handling the solid form, a respirator may be necessary to avoid inhalation of dust particles.[1][2]

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the work area.[1]

Hazard Identification and Data Summary

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
Skin Corrosion/Irritation Causes skin irritation.[3][4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation.[3][4]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Reproductive Toxicity May damage fertility or the unborn child.[6]P201: Obtain special instructions before use.[6] P202: Do not handle until all safety precautions have been read and understood.[6]
Aquatic Hazard Harmful to aquatic life.[6]P273: Avoid release to the environment.[6]

Step-by-Step Disposal Protocol

The following procedure is designed to convert this compound into a more water-soluble boronate salt, which facilitates safer handling and disposal.[1] This entire procedure must be conducted within a chemical fume hood.

1. Segregation and Labeling:

  • Isolate all waste containing this compound from other chemical waste streams to prevent inadvertent reactions.[1]

  • Use a clearly labeled, dedicated hazardous waste container. The label should read: "Hazardous Waste: this compound" and include relevant hazard pictograms.[1]

2. Neutralization/Inactivation:

  • For Empty Containers: Triple rinse the empty container with a suitable organic solvent like ethanol or acetone.[1] Collect the rinsate in the designated hazardous waste container.

  • For Solid Waste or Solutions:

    • Slowly and carefully add the this compound waste to a larger container holding a dilute basic solution (e.g., 1M sodium hydroxide or potassium hydroxide) while stirring.[1] This reaction will convert the boronic acid to its more soluble boronate salt.[1]

    • Monitor the pH of the resulting solution to ensure it remains basic.

3. Collection of Aqueous Waste:

  • Collect the resulting aqueous boronate salt solution in the designated hazardous waste container.[1]

  • Crucially, do not dispose of this solution down the drain. [1]

4. Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, are considered contaminated.

  • Place all contaminated solid waste into a designated hazardous waste bag or container.[1]

5. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure area.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate and Label Waste Container FumeHood->Segregate Begin Disposal Neutralize Neutralize with Dilute Base (e.g., 1M NaOH) Segregate->Neutralize Collect_Aqueous Collect Aqueous Boronate Salt Solution Neutralize->Collect_Aqueous Collect_Solid Collect Contaminated Solid Waste Neutralize->Collect_Solid Store Store Sealed Waste Container Securely Collect_Aqueous->Store Collect_Solid->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Safety Measures

Compound This compound Hazards Potential Hazards (Toxicity, Irritation, Environmental) Compound->Hazards Controls Control Measures Hazards->Controls PPE Personal Protective Equipment Controls->PPE Engineering Engineering Controls (Fume Hood) Controls->Engineering Disposal Proper Disposal Protocol Controls->Disposal Safety Personnel & Environmental Safety PPE->Safety Engineering->Safety Disposal->Safety

Caption: Interrelationship of safety protocols for handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.